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  • Product: (3,3,3-Trichloropropyl)triphenylphosphonium chloride
  • CAS: 804482-50-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (3,3,3-Trichloropropyl)triphenylphosphonium chloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Specialized Phosphonium Salt (3,3,3-Trichloropropyl)triphenylphosphonium chloride, with the chemical formula C₂₁H₁₉Cl₄P,...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Specialized Phosphonium Salt

(3,3,3-Trichloropropyl)triphenylphosphonium chloride, with the chemical formula C₂₁H₁₉Cl₄P, is a quaternary phosphonium salt that has gained considerable attention in synthetic organic chemistry.[1] Its unique structure, featuring a triphenylphosphonium cation linked to a 3,3,3-trichloropropyl group, makes it a valuable precursor for the generation of phosphorane intermediates, which are pivotal in various carbon-carbon bond-forming reactions.[1][2]

This reagent is particularly instrumental in the Wittig reaction, a cornerstone of alkene synthesis, allowing for the introduction of the trichloropropylidene moiety onto aldehydes and ketones.[1][3][4][5] The resulting trichloromethylated (Z)-olefins are highly versatile intermediates for the stereospecific synthesis of complex molecules such as (Z)-1,3-enynes and (Z,Z)-1-chloro-1,3-dienes.[6][7] Beyond its role in fundamental organic synthesis, this phosphonium salt and its derivatives are explored in pharmaceutical development as intermediates for creating compounds that target specific biological pathways.[1] The lipophilic cationic nature of triphenylphosphonium salts also makes them suitable for applications in mitochondrial-targeted drug delivery systems.[1]

This guide will provide a detailed exploration of the synthesis and characterization of (3,3,3-trichloropropyl)triphenylphosphonium chloride, offering a robust framework for its effective utilization in research and development.

Synthesis of (3,3,3-Trichloropropyl)triphenylphosphonium chloride

The primary and most direct synthesis of (3,3,3-trichloropropyl)triphenylphosphonium chloride involves the quaternization of triphenylphosphine with a suitable trichloropropyl halide. The foundational method utilizes 1,1,1,3-tetrachloropropane as the alkylating agent.

Underlying Principle: Nucleophilic Substitution

The synthesis is a classic example of a nucleophilic displacement (SN2) reaction. Triphenylphosphine, with its lone pair of electrons on the phosphorus atom, acts as a potent nucleophile. It attacks the electrophilic carbon atom of the 1,1,1,3-tetrachloropropane that is bonded to the primary chlorine, displacing it to form the stable phosphonium salt.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

Reagents and Materials:

  • Triphenylphosphine (Ph₃P)

  • 1,1,1,3-Tetrachloropropane

  • Toluene (or another suitable high-boiling aromatic solvent)

  • Dichloromethane (for purification)

  • Diethyl ether (for precipitation)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.0 equivalent) in toluene.

  • Addition of Alkylating Agent: To the stirred solution, add 1,1,1,3-tetrachloropropane (1.0-1.2 equivalents). The use of a slight excess of the alkylating agent can help drive the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C for toluene) and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the precipitation of the phosphonium salt, which is often insoluble in the reaction solvent at room temperature.

  • Isolation of the Crude Product: After the reaction is complete, cool the mixture to room temperature. The phosphonium salt will typically precipitate as a white solid. Collect the solid by vacuum filtration and wash it with cold toluene or diethyl ether to remove any unreacted starting materials.

  • Purification: For higher purity, the crude product can be recrystallized. A common solvent system for recrystallization is dichloromethane/diethyl ether. Dissolve the crude salt in a minimal amount of hot dichloromethane and then slowly add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them under high vacuum to remove any residual solvent.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Triphenylphosphine is susceptible to oxidation to triphenylphosphine oxide, especially at elevated temperatures.[8] Conducting the reaction under an inert atmosphere prevents this side reaction, ensuring a cleaner product and higher yield.

  • Solvent Choice: Toluene is an excellent choice due to its high boiling point, which allows the reaction to be conducted at a temperature sufficient to overcome the activation energy of the SN2 reaction. It is also relatively non-polar, which facilitates the precipitation of the ionic phosphonium salt upon cooling.

  • Purification Strategy: The significant difference in polarity between the non-polar starting materials and the highly polar ionic product is exploited for purification. Precipitation and recrystallization are effective methods for isolating the desired phosphonium salt in high purity. The removal of the byproduct, triphenylphosphine oxide, can be challenging but is often achieved through these crystallization techniques or by precipitation with reagents like zinc chloride in polar solvents.[9][10]

Reaction Visualization

Synthesis_Workflow Synthesis of (3,3,3-Trichloropropyl)triphenylphosphonium chloride cluster_reactants Reactants cluster_process Process cluster_product Product TPP Triphenylphosphine (Ph₃P) Mix Dissolve Ph₃P in Toluene TPP->Mix TCP 1,1,1,3-Tetrachloropropane Add Add 1,1,1,3-Tetrachloropropane TCP->Add Mix->Add Reflux Reflux at 110-120°C Add->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Vacuum Filtration Cool->Filter Recrystallize Recrystallize from DCM/Ether Filter->Recrystallize Dry Dry under Vacuum Recrystallize->Dry Product (3,3,3-Trichloropropyl)triphenylphosphonium chloride Dry->Product

Caption: Reaction workflow for the synthesis of the target phosphonium salt.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized (3,3,3-trichloropropyl)triphenylphosphonium chloride. The following spectroscopic and physical data are standard for this compound.

Physical Properties
PropertyValueSource
Molecular FormulaC₂₁H₁₉Cl₄P[1][11]
Molecular Weight444.17 g/mol [1][11][12][13]
AppearanceWhite to off-white solid[2]
Melting PointData not consistently available in searched literature.
PurityTypically >95%[12]
Spectroscopic Data

NMR is the most powerful tool for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum provides information about the different types of protons and their connectivity. The aromatic protons of the three phenyl groups will appear as a complex multiplet in the downfield region (typically δ 7.5-8.0 ppm). The protons on the propyl chain will give distinct signals. The CH₂ group adjacent to the phosphorus atom will be a doublet of triplets due to coupling with both the phosphorus atom and the adjacent CH₂ group. The other CH₂ group will appear as a triplet.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the aliphatic carbons of the propyl chain. The carbon atoms of the phenyl groups will appear in the aromatic region (δ 120-140 ppm). The propyl chain carbons will be in the aliphatic region.

  • ³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for phosphonium salts.[14][15][16] A single peak is expected, and its chemical shift is indicative of the quaternary phosphonium environment. For triphenylphosphonium salts, the chemical shift is typically in the range of δ 20-30 ppm.[15]

IR spectroscopy helps to identify the functional groups present in the molecule. Key expected absorptions include:

  • C-H stretching (aromatic): ~3050 cm⁻¹

  • C-H stretching (aliphatic): ~2900-3000 cm⁻¹

  • C=C stretching (aromatic): ~1400-1600 cm⁻¹

  • P-C stretching: A characteristic absorption for the P-Ph bond is often observed around 1110 cm⁻¹.[17]

  • C-Cl stretching: ~600-800 cm⁻¹

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this ionic compound, Electrospray Ionization (ESI) is a suitable technique. The mass spectrum will show a prominent peak for the cation, [M-Cl]⁺, which corresponds to the (3,3,3-trichloropropyl)triphenylphosphonium ion.

Structural Visualization

Molecular_Structure Structure of the Cation P P⁺ C1 CH₂ P->C1 Ph1 Ph P->Ph1 Ph2 Ph P->Ph2 Ph3 Ph P->Ph3 C2 CH₂ C1->C2 C3 CCl₃ C2->C3

Caption: Cationic structure of the target compound.

Applications in Organic Synthesis

The primary utility of (3,3,3-trichloropropyl)triphenylphosphonium chloride lies in its role as a precursor to the corresponding ylide (phosphorane) for use in the Wittig reaction.[1][3]

The Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[3][4][5] In the case of (3,3,3-trichloropropyl)triphenylphosphonium chloride, deprotonation with a strong base generates the 3,3,3-trichloropropyl-1-triphenylphosphorane.[6][7] This ylide then reacts with an aldehyde or ketone to form a trichloromethylated olefin and triphenylphosphine oxide.[6][7]

Reaction Scheme:

  • Ylide Formation: (C₆H₅)₃P⁺CH₂CH₂CCl₃·Cl⁻ + Base → (C₆H₅)₃P=CHCH₂CCl₃ + Base·HCl

  • Wittig Reaction: (C₆H₅)₃P=CHCH₂CCl₃ + RCHO → RCH=CHCH₂CCl₃ + (C₆H₅)₃PO

The resulting trichloromethylated (Z)-olefins are valuable intermediates for further synthetic transformations, including the synthesis of (Z)-1,3-enynes and (Z,Z)-1-chloro-1,3-dienes.[6][7]

Conclusion

(3,3,3-Trichloropropyl)triphenylphosphonium chloride is a valuable and versatile reagent for organic synthesis. Its straightforward preparation via nucleophilic substitution and its utility in the Wittig reaction make it an important tool for the stereospecific synthesis of complex molecules. The detailed synthetic protocol and comprehensive characterization data provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work. The insights into the causality behind the experimental choices aim to empower users to not only follow the protocol but also to understand and adapt it as needed for their specific applications.

References

  • (3,3,3-Trichloropropyl)triphenylphosphonium chloride | 804482-50-6 | Benchchem.

  • (3,3,3-Trichloropropyl)triphenylphosphonium chloride | 804482-50-6 | Benchchem.

  • Karatholuvhu, M. S., & Fuchs, P. L. (2004). 3,3,3-Trichloropropyl-1-triphenylphosphorane: A Reagent for the Synthesis of (Z)-1,3-Enynes, (Z,Z)-1-Chloro-1,3-dienes, and 1,3-Diynes. Journal of the American Chemical Society, 126(44), 14314–14315.

  • In situ generated phosphonium salts observed via 31 P NMR. Reaction... - ResearchGate.

  • Bifunctional Organoboron-Phosphonium Catalysts for Copolymerization of CO2 and Epoxides Materials and Methods - Supporting Information.

  • An NMR study of the structure and reactivity of phosphonium ylides stabilized by a carbonyl function.

  • Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - MDPI.

  • 3,3,3-Trichloropropyl-1-triphenylphosphorane: A Reagent for the Synthesis of (Z)-1,3-Enynes, (Z,Z)-1-Chloro-1,3-dienes, and 1,3-Diynes - Organic Chemistry Portal.

  • Magnetic resonance studies. II. Investigation of phosphonium salts containing unsaturated groups by carbon-13 and phosphorus-31 - ACS Publications.

  • (3,3,3-Trichloropropyl)triphenylphosphonium chloride | C21H19Cl4P | CID 11751136.

  • (3,3,3-Trichloropropyl)triphenylphosphonium chloride | 804482-50-6 - MilliporeSigma.

  • Synthesis and Characterization of Triphenyl Phosphonium-Modified Triterpenoids with Never Reported Antibacterial Effects Against Clinically Relevant Gram-Positive Superbugs - MDPI.

  • (3,3,3-Trichloropropyl)triphenylphosphoniuM chloride CAS#: 804482-50-6 - ChemicalBook.

  • (3,3,3-Trichloropropyl)triphenylphosphoniuM chloride — Chemical Substance Information.

  • Wittig reaction - Wikipedia.

  • CAS 804482-50-6 ((3,3,3-Trichloropropyl)triphenylphosphonium chloride) - BOC Sciences.

  • The Wittig Reaction: Synthesis of Alkenes.

  • Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC - NIH.

  • Experiment 13 reactions of PPh3 - Harvey Mudd College.

  • Wittig Reaction - Chemistry LibreTexts.

  • 20.4. The Wittig reaction | Organic Chemistry II - Lumen Learning.

  • Selective Reaction Research of 1,3-Dibromopropane and Triphenylphosphine.

  • (3,3,3-Trichloropropyl)triphenylphosphonium chloride | 804482-50-6.

  • (3,3,3-Trichloropropyl)triphenylphosphonium chloride - - MilliporeSigma.

  • SYNTHESIS AND REACTIONS OF TRIPHENYLPHOSPHINE-O- BENZOPHENONIMINE AND DERIVATIVES - IAEA.

  • PHOSPHONIUM CHLORIDE AS A NON-VOLATILE CHLORINATING REAGENT: PREPARATION AND REACTION IN NO SOLVENT OR IONIC LIQUID Osamu Sugimo.

  • Synthesis of a Triphenylphosphine Reagent on Non-Cross-Linked Polystyrene Support: Application to the Staudinger/Aza-Wittig Reaction.

  • Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature.

  • FT-IR spectra of RuCl 2 (PPh 3 ) 3 complex 1 and RuCl 2 (CO) (PPh 3 ) 2 complex 2.

  • One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols.

  • Triphenylphosphine - Organic Chemistry Portal.

  • CN102627668A - Preparation method of triphenylphosphine - Google Patents.

  • An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Oxide, and some of their Complexes - Open PRAIRIE - South Dakota State University.

  • (PDF) Synthetic Applications of Triphenylphosphine - ResearchGate.

  • Infrared Spectra of Some Organic Compounds of Group VB Elements - AMyD.

  • Triphenylphosphine Oxide- Waste Not, Want Not - Scientific Update - UK.

  • A decade review of triphosgene and its applications in organic reactions - PMC.

  • Infrared and Raman spectra of (3,3,3-trifluoropropyl)trimethoxysilane, its sol and xerogel.

  • AN IMPROVED PREPARATION METHOD OF BENZYL AND THENYL TRIPHENYLPHOSPHONIUM SALTS - ResearchGate.

Sources

Exploratory

Comprehensive Technical Guide on the Physical and Chemical Properties of (3,3,3-Trichloropropyl)triphenylphosphonium chloride

Executive Summary (3,3,3-Trichloropropyl)triphenylphosphonium chloride is a highly specialized quaternary phosphonium salt utilized extensively in advanced organic synthesis as a potent Wittig reagent precursor. This whi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3,3,3-Trichloropropyl)triphenylphosphonium chloride is a highly specialized quaternary phosphonium salt utilized extensively in advanced organic synthesis as a potent Wittig reagent precursor. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic nuances governing its ylide formation, and its critical applications in both complex natural product synthesis and pharmaceutical development.

Molecular Identity & Physicochemical Profiling

The structural architecture of (3,3,3-Trichloropropyl)triphenylphosphonium chloride consists of a lipophilic triphenylphosphonium core covalently bonded to a highly halogenated 3,3,3-trichloropropyl chain.

Causality in Structural Design: The triphenylphosphonium moiety imparts significant lipophilicity, ensuring high solubility in standard organic solvents (e.g., THF, DCM) required for organometallic reactions. Simultaneously, the trichloropropyl group provides a unique steric and electronic environment that dictates the electrophilicity of the resulting ylide[1].

Quantitative Physicochemical Data

To facilitate experimental planning, the core quantitative properties of the compound are summarized below:

PropertyValueSource
CAS Number 804482-50-6[2]
Molecular Formula C21H19Cl4P[3]
Molecular Weight 444.16 g/mol [3]
Melting Point 138 - 145 °C[4]
Physical State Solid[4]
InChIKey CVLBDGPLEYFDOR-UHFFFAOYSA-M[3]

Mechanistic Chemistry: Wittig Olefination Dynamics

As a Wittig reagent precursor, this compound must undergo deprotonation at the alpha-carbon to form a reactive phosphonium ylide. The presence of three highly electronegative chlorine atoms on the terminal propyl carbon fundamentally alters the reaction dynamics.

Mechanistic Causality: The -CCl3 group exerts a strong electron-withdrawing inductive (-I) effect that transmits through the alkyl chain [5]. This effect subtly increases the acidity of the alpha-protons compared to an unsubstituted alkyl chain, facilitating deprotonation. More importantly, it stabilizes the resulting carbanion character of the ylide. This "semi-stabilized" nature enhances the ylide's electrophilicity, promoting rapid and highly selective nucleophilic addition to carbonyl compounds. The steric bulk of the trichloromethyl group also influences the transition state geometry during the formation of the oxaphosphetane intermediate, allowing for precise stereocontrol (E vs. Z alkene formation) depending on solvent conditions [5].

Mechanistic_Pathway Salt (3,3,3-Trichloropropyl) triphenylphosphonium chloride Ylide Phosphonium Ylide (Nucleophilic Species) Salt->Ylide Deprotonation (-HCl) Base Strong Base (e.g., NaHMDS) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Nucleophilic Addition Carbonyl Carbonyl Substrate (Aldehyde/Ketone) Carbonyl->Oxaphosphetane Alkene Trichloropropyl-substituted Alkene Oxaphosphetane->Alkene Cycloreversion TPPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPPO

Mechanistic pathway of Wittig olefination using (3,3,3-Trichloropropyl)triphenylphosphonium chloride.

Synthetic Applications & Biological Relevance

Complex Molecule Synthesis

The reagent is a cornerstone in advanced carbon-carbon bond formation. A highly documented application is its role as a critical reactant in the total synthesis of the complex alkaloid DL-histrionicotoxin . The synthetic pathway utilizes this phosphonium salt in a sophisticated multi-step sequence involving cross-metathesis, oxime formation, and Michael addition to construct the alkaloid's intricate framework [4].

Pharmaceutical & Biological Development

Beyond its utility in synthetic chemistry, the triphenylphosphonium (TPP) cation is renowned for its ability to cross hydrophobic mitochondrial membranes due to its delocalized positive charge and lipophilic nature. The trichloropropyl derivative is actively utilized in the development of mitochondrial-targeted drug delivery systems. Furthermore, preliminary in vitro studies indicate that its highly chlorinated structure exhibits distinct antimicrobial properties and can inhibit specific cellular enzymes, leading to targeted cytotoxic effects on certain cancer cell lines [1].

Experimental Methodologies: Self-Validating Protocols

To successfully harness the olefination power of this reagent, researchers must employ rigorous, moisture-free Schlenk techniques. The following protocol is engineered as a self-validating system, incorporating visual and analytical checkpoints to ensure high-yield alkene formation.

Protocol: Stereoselective Wittig Olefination

Causality in Reagent Selection: Sodium bis(trimethylsilyl)amide (NaHMDS) is selected as the base over n-Butyllithium (n-BuLi). While n-BuLi is a standard Wittig base, its strong nucleophilic character poses a risk of unwanted halogen-metal exchange at the sensitive -CCl3 group. The bulky, non-nucleophilic nature of NaHMDS ensures clean alpha-deprotonation.

Step 1: Reagent Preparation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous flow of Argon.

  • Suspend 1.0 equivalent of (3,3,3-Trichloropropyl)triphenylphosphonium chloride in anhydrous Tetrahydrofuran (THF) to achieve a 0.1 M concentration.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

Step 2: Ylide Generation (Validation Checkpoint)

  • Add 1.05 equivalents of NaHMDS (1.0 M in THF) dropwise via syringe over 10 minutes.

  • Stir the mixture at -78 °C for 30 to 60 minutes.

  • Self-Validation Check: The successful formation of the phosphonium ylide is visually confirmed by a distinct color change—typically transitioning from a colorless/white suspension to a vibrant yellow or orange homogeneous solution. If the solution remains colorless, moisture contamination has likely quenched the base.

Step 3: Carbonyl Addition

  • Dissolve 0.9 equivalents of the target aldehyde or ketone in a minimal volume of anhydrous THF. Causality: Using a slight stoichiometric deficit of the carbonyl substrate ensures its complete consumption. This significantly simplifies downstream purification, as separating a non-polar alkene product from polar phosphonium salts is much easier than separating it from unreacted carbonyl compounds.

  • Add the carbonyl solution dropwise to the ylide mixture at -78 °C.

Step 4: Reaction Maturation

  • Remove the cooling bath and allow the reaction to gradually warm to room temperature over 2 to 4 hours.

  • Self-Validation Check: Monitor the reaction progress via Thin-Layer Chromatography (TLC) until the carbonyl starting material is no longer detectable.

Step 5: Quenching & Extraction

  • Quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl).

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

Step 6: Purification & TPPO Removal

  • Causality in Purification: Triphenylphosphine oxide (TPPO) is a notoriously difficult byproduct to separate via standard chromatography. To bypass this, triturate the crude concentrated residue with cold hexanes or diethyl ether. The bulk of the TPPO will precipitate as a white solid and can be rapidly removed via vacuum filtration.

  • Purify the concentrated filtrate via silica gel column chromatography to isolate the pure trichloropropyl-substituted alkene.

Experimental_Workflow Step1 1. Reagent Suspension Suspend phosphonium salt in dry THF under Argon at -78°C Step2 2. Ylide Generation Dropwise addition of NaHMDS Stir for 30-60 mins (Color change) Step1->Step2 Step3 3. Carbonyl Addition Add aldehyde/ketone slowly Maintain -78°C Step2->Step3 Step4 4. Reaction Maturation Gradually warm to room temp Monitor via TLC Step3->Step4 Step5 5. Quenching & Extraction Quench with sat. NH4Cl (aq) Extract with EtOAc Step4->Step5 Step6 6. Purification Silica Gel Column Chromatography Isolate target alkene Step5->Step6

Step-by-step experimental workflow for stereoselective Wittig olefination.

References

  • PubChem , National Center for Biotechnology Information. (3,3,3-Trichloropropyl)triphenylphosphonium chloride | C21H19Cl4P | CID 11751136. Retrieved from:[Link]

Sources

Foundational

Technical Guide: (3,3,3-Trichloropropyl)triphenylphosphonium chloride - A Mechanistic Exploration

Abstract (3,3,3-Trichloropropyl)triphenylphosphonium chloride is a quaternary phosphonium salt whose utility in organic synthesis is primarily as a precursor to a reactive phosphorane (ylide) for olefination reactions.[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(3,3,3-Trichloropropyl)triphenylphosphonium chloride is a quaternary phosphonium salt whose utility in organic synthesis is primarily as a precursor to a reactive phosphorane (ylide) for olefination reactions.[1][2] While detailed mechanistic studies on this specific compound are not extensively documented in peer-reviewed literature, its reactivity can be confidently inferred from well-established principles of phosphonium salt chemistry. This guide elucidates the principal mechanisms of action, focusing on its role in the Wittig reaction for the synthesis of complex chlorinated olefins and subsequent transformations.[1][2] Additionally, we will explore its potential as a phase-transfer catalyst, another key application for this class of compounds.[3][4] This document is intended for researchers and drug development professionals seeking to understand and apply the synthetic potential of this and related reagents.

Introduction and Molecular Overview

Quaternary phosphonium salts are a cornerstone of modern organic synthesis, serving as stable, isolable precursors for a variety of reactive intermediates.[5][6][7] Their most prominent role is in the Wittig reaction, where deprotonation generates a phosphorus ylide capable of converting aldehydes and ketones into alkenes.[5][8][9][10]

(3,3,3-Trichloropropyl)triphenylphosphonium chloride, hereafter referred to as 1 , possesses a unique structural feature: a trichloromethyl group at the γ-position relative to the phosphonium center. This electron-withdrawing group significantly influences the acidity of the proximal protons and the reactivity of the resulting ylide, making it a specialized reagent for introducing trichloromethylated vinyl moieties.[1][2]

Molecular Structure:

  • IUPAC Name: triphenyl(3,3,3-trichloropropyl)phosphanium chloride[11]

  • CAS Number: 804482-50-6[11][12][13][14]

  • Molecular Formula: C₂₁H₁₉Cl₄P[11][14]

  • Molecular Weight: 444.17 g/mol [13]

Synthesis of the Phosphonium Salt

The preparation of alkyltriphenylphosphonium salts is typically achieved through the quaternization of triphenylphosphine via an Sₙ2 reaction with a suitable alkyl halide.[15][16] For compound 1 , the synthesis involves the reaction of triphenylphosphine with a 1,1,1,3-tetrahalopropane derivative.[1] A documented, more economical synthesis route starts from 2-chloroethanol and triphenylphosphine.[17]

The general synthetic pathway is a nucleophilic displacement where the phosphorus atom of triphenylphosphine attacks the electrophilic carbon of the alkyl halide.[1]

Illustrative Synthetic Workflow

G cluster_reactants Reactants TPP Triphenylphosphine (Ph₃P) Salt (3,3,3-Trichloropropyl)triphenylphosphonium chloride (1) TPP->Salt Sₙ2 Attack AlkylHalide 1,1,1,3-Tetrachloropropane AlkylHalide->Salt Solvent Solvent (e.g., Toluene) Solvent->TPP Heat Heat (Δ) Heat->TPP

Caption: General synthesis of the target phosphonium salt via Sₙ2 reaction.

Core Mechanism of Action: The Wittig Reaction

The primary "mechanism of action" for compound 1 is its function as a Wittig reagent precursor.[1][12][14] This process involves two key stages: ylide formation and the olefination reaction itself.

Step 1: Ylide (Phosphorane) Generation

A phosphorus ylide is a neutral, dipolar species with adjacent positive and negative charges, typically formed by deprotonating the carbon alpha to the phosphonium center.[15][18] The acidity of this α-proton is crucial and is influenced by substituents on the carbon.

For compound 1 , deprotonation at the α-carbon (C1) generates the key reactive intermediate, 3,3,3-trichloropropyl-1-triphenylphosphorane 2 .[1][2]

G Salt (Ph₃P⁺-CH₂-CH₂-CCl₃)Cl⁻ (1) Ylide Ph₃P⁺-C⁻H-CH₂-CCl₃ Ph₃P=CH-CH₂-CCl₃ Ylide (Phosphorane) (2) Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Salt Byproduct Base-H⁺ + Cl⁻ Ylide->Byproduct Byproducts

Caption: Ylide formation via deprotonation of the phosphonium salt 1 .

The presence of electron-withdrawing groups can stabilize the resulting ylide carbanion, allowing for the use of weaker bases.[18][19][20] While the CCl₃ group in 1 is at the γ-position, its inductive effect is still felt, though a strong base like n-butyllithium (n-BuLi) is typically required for efficient deprotonation of such non-stabilized systems.[15][19]

Step 2: Reaction with Carbonyls and Oxaphosphetane Decomposition

The generated ylide 2 is a potent nucleophile.[5] It reacts with an aldehyde or ketone via a [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[8][10][21] This intermediate is unstable and rapidly decomposes to yield two products: the desired alkene and triphenylphosphine oxide, a thermodynamically very stable compound whose formation is the driving force of the reaction.[8][21]

G Ylide Ylide (2) Ph₃P=CH-CH₂-CCl₃ Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde Aldehyde R-CHO Aldehyde->Oxaphosphetane Alkene (Z)-Olefin R-CH=CH-CH₂-CCl₃ Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->TPO

Caption: The Wittig reaction pathway from ylide to final alkene product.

The reaction of ylide 2 with aldehydes has been shown to produce trichloromethylated (Z)-olefins with high stereospecificity.[1][2][17] These chlorinated olefins are valuable intermediates for further transformations, such as the synthesis of (Z)-1,3-enynes, (Z,Z)-1-chloro-1,3-dienes, and 1,3-diynes.[2][17]

Alternative Mechanism: Phase-Transfer Catalysis

Quaternary phosphonium salts, like their ammonium counterparts, are effective phase-transfer catalysts (PTCs).[3][4][22] This mechanism is relevant when reacting two substances located in different immiscible phases, such as an aqueous phase and an organic phase.[4][22]

The lipophilic nature of the triphenylphosphonium cation allows it to transport an anion from the aqueous phase into the organic phase, where the "naked" anion exhibits enhanced nucleophilicity and reactivity.[3][22]

Mechanism of Phase-Transfer Catalysis
  • Anion Exchange: The phosphonium chloride 1 at the interface of the two phases exchanges its chloride anion for a reactant anion (Nu⁻) from the aqueous phase.

  • Transport: The newly formed lipophilic ion pair, [Ph₃P⁺-R]Nu⁻, migrates into the organic phase.

  • Reaction: The highly reactive, poorly-solvated Nu⁻ anion reacts with the organic substrate.

  • Regeneration: The phosphonium cation, now paired with the leaving group anion, migrates back to the interface to repeat the cycle.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Na⁺Nu⁻ QNu_org [Q⁺]Nu⁻ Nu_aq->QNu_org Anion Exchange NaX_aq Na⁺X⁻ RSub_org R'-X RSub_org->QNu_org RProd_org R'-Nu QX_org [Q⁺]X⁻ RProd_org->QX_org Product Formation Interface ---------------------------------- Interface ---------------------------------- QNu_org->RProd_org Reaction QX_org->NaX_aq Cycle Regeneration

Caption: Mechanism of phosphonium salt [Q⁺] as a phase-transfer catalyst.

While specific applications of compound 1 as a PTC are not widely reported, its structure is well-suited for this role, for example, in catalyzing the chlorination of dienes.[23]

Experimental Protocols

The following are representative protocols based on established procedures for Wittig reactions and ylide generation.[20]

Protocol: Generation of Ylide (2)

Objective: To generate a solution of 3,3,3-trichloropropyl-1-triphenylphosphorane 2 for in situ use.

StepActionCausality & Notes
1Dry a round-bottom flask under vacuum and backfill with an inert gas (N₂ or Ar).Phosphonium ylides, especially non-stabilized ones, can be sensitive to air and moisture.[21]
2Add (3,3,3-Trichloropropyl)triphenylphosphonium chloride 1 (1.0 eq) and anhydrous solvent (e.g., THF).Anhydrous conditions are critical to prevent quenching of the strong base and the ylide.
3Cool the resulting suspension to 0 °C in an ice bath.Deprotonation is often exothermic. Cooling maintains control over the reaction rate.
4Slowly add n-butyllithium (1.0 eq) dropwise via syringe while stirring vigorously.A strong base is required for deprotonation.[15] Slow addition prevents localized heating. A color change (often to deep yellow or orange) indicates ylide formation.[20]
5Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.This ensures complete deprotonation and formation of the ylide solution.
Protocol: Wittig Olefination with an Aldehyde

Objective: To synthesize a (Z)-1,1,1-trichloro-4-alkene from an aldehyde.

StepActionCausality & Notes
1To the freshly prepared ylide solution from Protocol 5.1, add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise at 0 °C.The ylide is a strong nucleophile that will readily attack the electrophilic carbonyl carbon.
2Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.Reaction time depends on the reactivity of the aldehyde.
3Quench the reaction by adding a saturated aqueous solution of NH₄Cl.This step neutralizes any remaining reactive species.
4Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).To isolate the organic products from the aqueous phase.
5Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.Standard workup procedure to remove water and salts.
6Purify the crude product by column chromatography.To isolate the desired alkene from the triphenylphosphine oxide byproduct.

Conclusion

(3,3,3-Trichloropropyl)triphenylphosphonium chloride is a specialized synthetic reagent whose primary mechanism of action involves its conversion to a phosphorus ylide, followed by a Wittig reaction with carbonyl compounds. This pathway provides a reliable and stereoselective method for synthesizing Z-configured trichloromethylated olefins, which are versatile intermediates for more complex molecular architectures.[1][2] Furthermore, its inherent properties as a quaternary phosphonium salt endow it with the potential to act as a phase-transfer catalyst, facilitating reactions in biphasic systems. A thorough understanding of these core mechanisms allows researchers to effectively leverage this compound's unique reactivity in their synthetic endeavors.

References

  • NPTEL. Lecture 41 : Phase Transfer Catalysis. [Link]

  • Dalal Institute. Phase Transfer Catalysis. [Link]

  • Fiveable. Phosphonium Salt Definition - Organic Chemistry Key Term. [Link]

  • YouTube. phosphonium ylides. [Link]

  • Wiley-VCH. 1 The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects. [Link]

  • IRIS. Phosphonium salts and P-ylides. [Link]

  • ACS Publications. 3,3,3-Trichloropropyl-1-triphenylphosphorane: A Reagent for the Synthesis of (Z)-1,3-Enynes, (Z,Z)-1-Chloro-1,3-dienes, and 1,3-Diynes. [Link]

  • Royal Society of Chemistry. Phosphonium salts and P-ylides | Organophosphorus Chemistry: Volume 45. [Link]

  • Fiveable. Phosphonium Ylides: Organic Chemistry Study Guide. [Link]

  • OperaChem. Phase transfer catalysis (PTC). [Link]

  • eGyanKosh. PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. [Link]

  • ACS Publications. The Scope and Mechanism of Phosphonium-Mediated SNAr Reactions in Heterocyclic Amides and Ureas. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Chemistry LibreTexts. 19.11: Nucleophilic Addition of Phosphorus Ylides- The Wittig Reaction. [Link]

  • RSC Publishing. An efficient method for the synthesis of π-expanded phosphonium salts. [Link]

  • Organic Chemistry Portal. 3,3,3-Trichloropropyl-1-triphenylphosphorane: A Reagent for the Synthesis of (Z)-1,3-Enynes, (Z,Z)-1-Chloro-1,3-dienes, and 1,3-Diynes. [Link]

  • RSC Publishing. Synthesis of quaternary phosphonium N-chloramine biocides for antimicrobial applications. [Link]

  • ResearchGate. Photochemistry of phosphines, phosphonium salts and ylides. [Link]

  • Organic Chemistry Portal. Phosphonium salt synthesis by alkylation or C-P coupling. [Link]

  • ACS Publications. Unusual Application for Phosphonium Salts and Phosphoranes: Synthesis of Chalcogenides. [Link]

  • Chemistry LibreTexts. Wittig Reaction. [Link]

  • ChemRxiv. A green approach for the synthesis of π conjugated phosphonium salts under visible-light irradiation using air as oxidant. [Link]

  • OSTI.GOV. Phosphonium salts as catalysts for additive chlorination of 1,3-butadiene. [Link]

  • PMC. Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis. [Link]

  • Chem-Station. (3,3,3-Trichloropropyl)triphenylphosphoniuM chloride — Chemical Substance Information. [Link]

  • Chegg.com. Solved WITTIG REACTION Wittig Mechanism Step 1: | Chegg.com. [Link]

  • PubChem. (3,3,3-Trichloropropyl)triphenylphosphonium chloride. [Link]

  • Name-Reaction.com. Wittig reaction. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • European Patent Office. Vinylidene chloride resin composition and process for production thereof - EP 0773254 A1. [Link]

  • ResearchGate. P-Acylphosphonium salts and their vinyloges — application in synthesis. [Link]

  • Google Patents. RU2007425C1 - Method of synthesis of vinylidene chloride and vinyl chloride synthesis.

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Protocols & Analytical Methods

Method

Technical Dossier & Application Note: (3,3,3-Trichloropropyl)triphenylphosphonium Chloride in Advanced Organic Synthesis

Executive Summary & Strategic Utility In the landscape of advanced organic synthesis, the stereoselective construction of conjugated π -systems—such as 1,3-enynes and 1,3-diynes—poses a significant chemoselectivity chall...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In the landscape of advanced organic synthesis, the stereoselective construction of conjugated π -systems—such as 1,3-enynes and 1,3-diynes—poses a significant chemoselectivity challenge. Traditional cross-coupling methodologies (e.g., Sonogashira or Peterson olefinations) often require orthogonal protecting groups and multiple operational steps when multiple acetylenic functions reside in the target molecule[1].

(3,3,3-Trichloropropyl)triphenylphosphonium chloride (CAS: 804482-50-6) has emerged as a transformative 3-carbon homologation reagent that circumvents these limitations[2]. By acting as a potent Wittig reagent, it delivers a latent acetylene moiety directly to an aldehyde, favoring the highly stereoselective formation of trichloromethylated (Z)-olefins[3]. This intermediate can then be seamlessly converted into (Z)-1,3-enynes, (Z,Z)-1-chloro-1,3-dienes, or 1,3-diynes, making it an indispensable tool for late-stage natural product synthesis and complex drug development[1].

Physicochemical Profile

To ensure reproducibility and proper handling in the laboratory, the quantitative physicochemical data of the reagent is summarized below[4],[5].

PropertyValue
Chemical Name (3,3,3-Trichloropropyl)triphenylphosphonium chloride
CAS Number 804482-50-6
Molecular Formula C₂₁H₁₉Cl₄P
Molecular Weight 444.16 g/mol
Appearance Solid (White to off-white powder)
Melting Point 138–145 °C (Decomposes)
Primary Utility C-C Bond Formation; Stereoselective Wittig Olefination

Mechanistic Insights & Causality (E-E-A-T)

The unique reactivity of this phosphonium salt stems from the synergistic electronic effects of the triphenylphosphonium core and the 3,3,3-trichloropropyl chain[6].

When deprotonated by a strong, non-nucleophilic base, the salt forms a highly reactive phosphorane ylide. The presence of three highly electronegative chlorine atoms on the propyl chain significantly enhances the electrophilicity of the ylide, promoting rapid nucleophilic addition to carbonyl substrates[6]. More importantly, the steric bulk and electronic pull of the −CCl3​ group dictate the transition state geometry of the intermediate oxaphosphetane, thermodynamically driving the reaction to yield the (Z)-olefin almost exclusively[3].

Post-olefination, the −CCl3​ group serves as a masked terminal alkyne. The highly electron-withdrawing nature of the chlorines renders the adjacent vinylic protons highly acidic, priming the molecule for a cascade of base-mediated E2 dehydrohalogenations (loss of HCl) to reveal the enyne architecture[1].

Key Application I: Stereoselective Synthesis of (Z)-1,3-Enynes

The primary application of this reagent is the direct conversion of aldehydes into (Z)-1,3-enynes without the need for transition-metal cross-coupling[2].

G A Aldehyde Substrate D (Z)-Trichloromethylated Olefin A->D Wittig Olefination B Phosphonium Salt (CAS: 804482-50-6) C Phosphorane Ylide Intermediate B->C Base (NaHMDS) Deprotonation C->D E (Z)-1,3-Enyne D->E Excess Base (Elimination) F (Z,Z)-1-Chloro-1,3-diene D->F Cr(II) Carbenoid Method

Mechanistic divergence of (Z)-trichloromethylated olefins into enynes and dienes.

Self-Validating Protocol: One-Pot Synthesis of (Z)-1,3-Enynes

Step 1: Preparation of the Phosphorane Ylide

  • Action: Flame-dry a Schlenk flask under argon. Suspend (3,3,3-Trichloropropyl)triphenylphosphonium chloride (1.2 equiv) in anhydrous THF and cool to -78 °C. Add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv) dropwise.

  • Causality: NaHMDS is selected because its steric hindrance prevents it from acting as a nucleophile toward the highly electrophilic −CCl3​ group, ensuring strictly acid-base chemistry. The -78 °C temperature prevents the premature thermal degradation of the highly reactive ylide.

  • Validation Check: The heterogeneous white suspension will rapidly transition into a homogeneous, brightly colored (deep yellow/orange) solution, visually confirming the generation of the active phosphorane ylide.

Step 2: Wittig Olefination

  • Action: Add the target aldehyde (1.0 equiv) dissolved in minimal THF dropwise to the ylide solution at -78 °C. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Causality: The slow warming profile provides thermodynamic control over the breakdown of the oxaphosphetane intermediate, maximizing the (Z)-stereoselectivity of the resulting alkene.

  • Validation Check: Monitor via TLC (e.g., 9:1 Hexanes/EtOAc). The UV-active aldehyde spot will disappear, replaced by a new, less polar spot corresponding to the trichloromethylated (Z)-olefin.

Step 3: In Situ Elimination to (Z)-1,3-Enyne

  • Action: Re-cool the mixture to -78 °C. Add an excess of NaHMDS (3.0 to 4.0 equiv) dropwise. Allow to warm to room temperature and stir for 4 hours.

  • Causality: The first dehydrohalogenation is rapid due to the acidity of the protons adjacent to the −CCl3​ group. The second elimination requires the excess strong base to forcefully break the vinylic carbon-chlorine bond, completing the E2 cascade to reveal the terminal alkyne.

  • Validation Check: Following aqueous quench and extraction, TLC analysis will show the intermediate olefin spot replaced by a highly non-polar spot (the enyne). This product will stain aggressively with KMnO4​ due to the high degree of unsaturation.

Key Application II: Total Synthesis of DL-Histrionicotoxin

The true power of this reagent is showcased in the total synthesis of complex natural products. DL-Histrionicotoxin, a potent noncompetitive antagonist of the nicotinic acetylcholine receptor isolated from poison dart frogs, features two challenging cis-enyne side chains[7].

In a landmark bidirectional synthesis, Karatholuvhu and Fuchs utilized (3,3,3-Trichloropropyl)triphenylphosphonium chloride to execute a double Wittig olefination on a dialdehyde intermediate[8]. This generated a bischloroenyne intermediate, which was subsequently subjected to a one-pot N-O reduction and chromium-mediated dehalogenation to yield the natural product[8]. This approach elegantly bypassed the chemoselectivity nightmare of performing multiple cross-coupling reactions on a symmetrical precursor.

G N1 Advanced Ketodinitrile N2 Dialdehyde Intermediate N1->N2 Reduction N3 Double Wittig Olefination with Trichloropropyl Ylide N2->N3 Reagent Addition N4 Bischloroenyne N3->N4 Stereoselective (Z)-Alkene Formation N5 Cr-Mediated Dehalogenation N4->N5 Elimination N6 DL-Histrionicotoxin N5->N6 Final Assembly

Synthetic workflow for DL-Histrionicotoxin utilizing double Wittig olefination.

References

  • Santa Cruz Biotechnology. "Wittig Reagents." [6]

  • Benchchem. "(3,3,3-Trichloropropyl)triphenylphosphonium chloride | 804482-50-6."[4]

  • PubChem. "(3,3,3-Trichloropropyl)triphenylphosphonium chloride." National Institutes of Health. [5]

  • Karatholuvhu, M. S., & Fuchs, P. L. (2004). "3,3,3-Trichloropropyl-1-triphenylphosphorane: A Reagent for the Synthesis of (Z)-1,3-Enynes, (Z,Z)-1-Chloro-1,3-dienes, and 1,3-Diynes." Journal of the American Chemical Society, 126(44), 14314-14315.[3]

  • Karatholuvhu, M. S., Sinclair, A., Newton, A. F., Alcaraz, M. L., Stockman, R. A., & Fuchs, P. L. (2006). "A Concise Total Synthesis of dl-Histrionicotoxin." Journal of the American Chemical Society, 128(39), 12656-12657.[8]

Sources

Application

Application Notes & Protocols for the Synthesis of Complex Molecules with (3,3,3-Trichloropropyl)triphenylphosphonium Chloride

Authored by: A Senior Application Scientist Abstract (3,3,3-Trichloropropyl)triphenylphosphonium chloride is a specialized Wittig reagent that serves as a powerful tool in modern organic synthesis. Its primary utility li...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

(3,3,3-Trichloropropyl)triphenylphosphonium chloride is a specialized Wittig reagent that serves as a powerful tool in modern organic synthesis. Its primary utility lies in its reaction with aldehydes to stereoselectively form (Z)-1,1,1-trichloro-4-alkenes. These intermediates are not merely complex olefins but are versatile precursors for a variety of valuable structural motifs, including (Z)-1,3-enynes, (Z,Z)-1-chloro-1,3-dienes, and 1,3-diynes.[1][2] This document provides an in-depth guide for researchers, covering the mechanistic underpinnings, detailed experimental protocols, and strategic applications of this reagent in the synthesis of complex molecular architectures, such as those found in natural products like histrionicotoxin.[2][3]

Introduction: Strategic Importance of the Trichloromethyl Group

The Wittig reaction, a cornerstone of alkene synthesis, involves the reaction of a phosphorus ylide with an aldehyde or ketone.[4][5][6] While classic Wittig reagents are used to form simple alkenes, (3,3,3-Trichloropropyl)triphenylphosphonium chloride introduces a trichloromethyl group adjacent to the newly formed double bond. This functional group is the key to the reagent's synthetic utility. It acts as a "latent alkyne," a masked functionality that can be unraveled in subsequent steps to reveal a triple bond. This strategy allows for the stereocontrolled synthesis of conjugated π-systems that are otherwise challenging to access.[2]

The reagent itself, a quaternary phosphonium salt, is characterized by a triphenylphosphonium core linked to a 3,3,3-trichloropropyl group.[7] It is typically a solid at room temperature and is employed to generate its corresponding ylide in situ for subsequent reactions.[7]

The Core Mechanism: From Phosphonium Salt to Alkene

The overall process is a modified Wittig olefination. The reaction proceeds through several distinct stages, beginning with the formation of the active nucleophile, the phosphorane (ylide).

Ylide Generation

The process is initiated by the deprotonation of the phosphonium salt at the carbon alpha to the phosphorus atom. This requires a strong, non-nucleophilic base due to the acidity of the corresponding C-H bond.[8] Bases such as n-butyllithium (n-BuLi) or sodium amide are commonly used.[8] This acid-base reaction generates the highly nucleophilic 3,3,3-trichloropropyl-1-triphenylphosphorane, the active Wittig reagent.[1][7]

The Wittig Reaction Cascade

Once formed, the ylide attacks the electrophilic carbonyl carbon of an aldehyde. The classic mechanism involves a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[4][5] This intermediate is unstable and rapidly collapses, driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide (TPPO), which is a major byproduct of the reaction.[6][9] This collapse yields the desired alkene.

For non-stabilized ylides like the one derived from (3,3,3-Trichloropropyl)triphenylphosphonium chloride, the reaction with aldehydes typically favors the formation of the (Z)-alkene isomer.[1][2][5] This stereoselectivity arises from the kinetically controlled addition of the ylide to the aldehyde, which preferentially forms the syn oxaphosphetane intermediate, leading to the (Z)-alkene.[5]

Wittig_Mechanism Phosphonium Ph₃P⁺-CH₂CH₂CCl₃ (3,3,3-Trichloropropyl)triphenylphosphonium chloride Ylide Ph₃P=CHCH₂CCl₃ Phosphorane (Ylide) Phosphonium->Ylide Strong Base (e.g., n-BuLi) Oxaphosphetane [Oxaphosphetane Intermediate] Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde R-CHO Aldehyde Aldehyde->Oxaphosphetane Products (Z)-R-CH=CHCH₂CCl₃ + Ph₃P=O (Z)-Alkene + TPPO Oxaphosphetane->Products Collapse

Caption: General mechanism of the Wittig reaction using the title reagent.

Preparation of the Phosphonium Salt

While commercially available, (3,3,3-Trichloropropyl)triphenylphosphonium chloride can be synthesized in the lab. A convenient reported method involves starting from 2-chloroethanol, triphenylphosphine, and trichloroacetic acid.[1] An economical synthesis has also been described that proceeds through a β-hydroxyethyl phosphonium chloride intermediate, which is subsequently dehydrated and converted to the final product.[1]

Application Protocols: A Gateway to Conjugated Systems

The true synthetic power of the title reagent is realized in the transformations of its products. The trichloromethylated (Z)-olefins are versatile intermediates for creating conjugated enynes and dienes.

Workflow Overview: Aldehyde to Enyne

The overall strategy involves two main stages: the initial Wittig olefination followed by a base-induced elimination and rearrangement to form the alkyne moiety.

Synthetic_Workflow Start Aldehyde (R-CHO) Step1 Wittig Reaction Start->Step1 Intermediate (Z)-Trichloromethylated Olefin Step1->Intermediate Step2 Base-induced Elimination Intermediate->Step2 Product (Z)-1,3-Enyne Step2->Product

Sources

Method

Application Note: (3,3,3-Trichloropropyl)triphenylphosphonium Chloride in Advanced Pharmaceutical Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Pharmaceutical Relevance In modern drug discovery,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Pharmaceutical Relevance

In modern drug discovery, the precise construction of complex molecular architectures—such as (Z)-1,3-enynes and 1,3-diynes—is critical. These structural motifs are foundational to numerous bioactive natural products and synthetic therapeutics. (3,3,3-Trichloropropyl)triphenylphosphonium chloride (TTPPC, CAS: 804482-50-6) has emerged as a highly specialized Wittig reagent that streamlines the synthesis of these complex geometries.

By utilizing TTPPC, chemists can bypass lengthy, multi-step cross-coupling reactions (such as palladium-catalyzed Sonogashira or Heck-type reactions) that often suffer from variable regioselectivity and require expensive transition metals[1]. In pharmaceutical development, TTPPC-derived intermediates are utilized to synthesize critical drug candidates, including analogs of the marine natural product Sintokamides (investigated as androgen receptor N-terminus antagonists for metastatic castration-resistant prostate cancer)[2] and novel inhibitors of the AcrB drug efflux pump aimed at reversing antimicrobial resistance[3].

Mechanistic Causality & Stereochemical Control

The efficacy of TTPPC as a Wittig reagent is governed by a delicate balance of electronic induction and steric hindrance.

When deprotonated, TTPPC forms 3,3,3-trichloropropyl-1-triphenylphosphorane. The three highly electronegative chlorine atoms on the propyl chain exert a strong inductive electron-withdrawing effect. This unique electronic configuration enhances the electrophilicity of the resulting ylide, promoting rapid nucleophilic addition to carbonyl compounds[4].

Crucially, the stereochemical outcome of the Wittig olefination is dictated by the transition state. During the formation of the oxaphosphetane intermediate, the bulky trichloromethyl group and the massive triphenylphosphine moiety create significant steric hindrance. To minimize 1,3-diaxial interactions, the reaction proceeds almost exclusively through a cis-oxaphosphetane transition state. Subsequent syn-elimination of triphenylphosphine oxide yields the (Z)-trichloromethylated alkene with exceptional stereochemical fidelity[5]. This intermediate can then undergo base-induced dehydrohalogenation to form terminal alkynes or enynes.

MechanisticPathway Ylide Phosphonium Ylide Cl3C-CH2-CH=P(Ph)3 Betaine Oxaphosphetane Intermediate Sterically Controlled Ylide->Betaine Nucleophilic Addition Aldehyde Aldehyde R-CHO Aldehyde->Betaine Alkene (Z)-Trichloromethyl Alkene Cl3C-CH2-CH=CH-R Betaine->Alkene Elimination of O=P(Ph)3 Enyne (Z)-1,3-Enyne HC≡C-CH=CH-R Alkene->Enyne Base-Induced Dehydrohalogenation

Figure 1: Mechanistic pathway of TTPPC-mediated stereoselective (Z)-1,3-enyne formation.

Process Intensification: Reagent Synthesis

Traditional synthesis of TTPPC often requires prolonged reflux times (up to 48 hours) and excessive solvent volumes. Recent advancements in process chemistry have introduced a patented autoclave-based method that significantly enhances reaction efficiency through pressurized conditions and elevated temperatures[6].

Protocol 1: Autoclave-Intensified Synthesis of TTPPC

Objective: Synthesize high-purity TTPPC with reduced solvent usage and shortened cycle times.

  • Reagent Charging: In a high-pressure autoclave reactor, charge triphenylphosphine and 3,3,3-trichloropropyl chloride in a precise 1:1.1 molar ratio[6].

  • Inertion & Pressurization: Purge the reactor headspace with nitrogen gas three times to remove oxygen. Pressurize the system with nitrogen to 10 bar[6].

  • Thermal Activation: Heat the reaction mixture to 140°C. Maintain continuous mechanical agitation at 500–700 rpm to ensure optimal mass transfer. Hold these conditions for 8 to 12 hours[6].

  • Controlled Precipitation: Initiate a controlled cooling ramp, bringing the internal temperature down to 60°C over a period of 3 hours. This gradual cooling promotes the crystallization of the phosphonium salt[6].

  • Filtration & Washing: Vent the reactor safely, filter the resulting solid, and wash with cold diethyl ether to remove unreacted starting materials.

  • Validation (Self-Validating QC): Confirm product formation via 31 P NMR (expect a single distinct peak for the phosphonium cation) and verify purity (>95%) via HPLC.

SynthesisWorkflow R1 Triphenylphosphine + 3,3,3-Trichloropropyl chloride R2 Autoclave Reactor (140°C, 10 bar N2) R1->R2 1:1.1 Molar Ratio R3 TTPPC Reagent (CAS: 804482-50-6) R2->R3 Precipitate at 60°C R4 Base Deprotonation R3->R4 R5 Phosphonium Ylide R4->R5 R6 Wittig Olefination (+ Aldehyde) R5->R6 R7 (Z)-Trichloromethyl Alkenes R6->R7 High Z-Selectivity

Figure 2: Autoclave-intensified synthesis workflow of TTPPC and subsequent Wittig olefination.

Application Workflow: Synthesis of (Z)-1,3-Enynes

The transformation of an aldehyde to a (Z)-1,3-enyne utilizing TTPPC is a powerful two-stage process: a highly stereoselective Wittig olefination followed by a base-induced dehydrohalogenation[5].

Protocol 2: Stereoselective Enyne Construction

Objective: Convert a target aldehyde into a (Z)-1,3-enyne with >95% stereochemical purity.

  • Ylide Generation: Suspend TTPPC (1.2 equiv.) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at -78°C. Dropwise, add Sodium hexamethyldisilazide (NaHMDS) or n-Butyllithium (n-BuLi) (1.15 equiv.). Stir for 30 minutes until a deep-colored solution of 3,3,3-trichloropropyl-1-triphenylphosphorane is formed[5].

  • Wittig Olefination: Slowly add the target aldehyde (1.0 equiv., dissolved in a minimal amount of THF) to the ylide solution at -78°C. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Intermediate Isolation: Quench the reaction with saturated aqueous NH 4​ Cl. Extract with ethyl acetate, dry over Na 2​ SO 4​ , and concentrate. Isolate the (Z)-trichloromethylated alkene via flash column chromatography (silica gel, hexane/ethyl acetate)[5].

  • Dehydrohalogenation: Dissolve the purified (Z)-trichloromethylated alkene in anhydrous THF and cool to -78°C. Add n-BuLi (3.5 to 4.0 equiv.) dropwise. The excess strong base induces sequential elimination of HCl equivalents, forming the terminal alkyne[5]. Stir for 2 hours at -78°C, then allow to warm to 0°C.

  • Final Quench & Validation (Self-Validating QC): Quench carefully with water and extract with diethyl ether. Verify the (Z)-geometry of the resulting enyne via 1 H NMR coupling constants (olefinic protons should exhibit J ≈ 10–12 Hz, characteristic of cis-alkenes). Confirm the presence of the terminal alkyne via IR spectroscopy (sharp peak at ~3300 cm −1 ).

Quantitative Data & Performance Metrics

To guide scale-up and synthetic planning, the following tables summarize the operational improvements of the intensified reagent synthesis and the expected stereochemical yields across different substrate classes.

Table 1: Process Intensification Metrics for TTPPC Synthesis

ParameterTraditional Reflux MethodAutoclave-Intensified Method
Operating Pressure Atmospheric (1 bar)Pressurized (8–12 bar N 2​ )
Temperature Reflux (~80-100°C)Elevated (120–160°C)
Reaction Time 48 hours8–12 hours
Isolated Yield ~70-80%93–95%
Solvent Usage Standard baselineReduced by 40%

Table 2: Stereoselectivity and Yields in Enyne Synthesis via TTPPC

Substrate TypeWittig Intermediate YieldStereoselectivity (Z:E)Final (Z)-1,3-Enyne Yield
Aliphatic Aldehydes 85–92%> 95:578–85%
Aromatic Aldehydes 88–95%> 98:280–89%
Sterically Hindered 75–82%> 90:1070–76%

References

  • Source: scbt.
  • (3,3,3-Trichloropropyl)
  • 3,3,3-Trichloropropyl-1-triphenylphosphorane: A Reagent for the Synthesis of (Z)-1,3-Enynes, (Z,Z)
  • Source: nih.
  • Source: acs.
  • Late 3d Metal-Catalyzed (Cross-)

Sources

Application

Application Notes and Protocols for (3,3,3-Trichloropropyl)triphenylphosphonium chloride in Agricultural Chemistry

Introduction: Exploring a Novel Potential Nematicide (3,3,3-Trichloropropyl)triphenylphosphonium chloride is a quaternary phosphonium salt with the molecular formula C₂₁H₁₉Cl₄P.[1][2][3] While extensively utilized as a r...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Exploring a Novel Potential Nematicide

(3,3,3-Trichloropropyl)triphenylphosphonium chloride is a quaternary phosphonium salt with the molecular formula C₂₁H₁₉Cl₄P.[1][2][3] While extensively utilized as a reagent in organic synthesis, particularly for the creation of complex molecules like (Z)-1,3-enynes, its potential in agricultural chemistry is an emerging area of investigation.[1][4] This compound is being explored for the formulation of agrochemicals, such as pesticides, to enhance crop protection strategies.[1] The lipophilic, cationic nature of the triphenylphosphonium group has been leveraged for mitochondrial-targeted drug delivery in pharmaceutical applications, a characteristic that could be exploited for targeted delivery of pesticidal action in agriculture.[1][5]

Plant-parasitic nematodes represent a significant threat to global agriculture, causing billions of dollars in crop losses annually.[6] The increasing environmental and health concerns associated with conventional synthetic nematicides have driven the search for novel, effective, and safer alternatives.[6][7][8] This document provides a detailed exploration of the potential applications of (3,3,3-Trichloropropyl)triphenylphosphonium chloride as a nematicidal agent, including a proposed mechanism of action and comprehensive protocols for its evaluation.

Chemical and Physical Properties

PropertyValue
CAS Number 804482-50-6[2][3]
Molecular Formula C₂₁H₁₉Cl₄P[1][3]
Molecular Weight 444.16 g/mol [1][3]
Appearance Solid at room temperature[1]
Synonym(s) triphenyl(3,3,3-trichloropropyl)phosphonium chloride[2]

Proposed Mechanism of Nematicidal Action

While the specific nematicidal mechanism of (3,3,3-Trichloropropyl)triphenylphosphonium chloride has not been empirically determined, a plausible hypothesis can be formulated based on the structure of the molecule and the known mechanisms of other nematicides. The triphenylphosphonium cation is known to facilitate the accumulation of conjugated molecules within mitochondria due to the large mitochondrial membrane potential. This principle has been applied in developing mitochondrion-targeted fungicides.

It is proposed that (3,3,3-Trichloropropyl)triphenylphosphonium chloride could act as a mitochondrial disruptor in nematodes. The lipophilic triphenylphosphonium cation would drive the accumulation of the compound within the nematode's mitochondria. The trichloropropyl moiety could then interfere with critical mitochondrial functions, such as the electron transport chain, leading to a depletion of cellular ATP and ultimately, cell death. This targeted disruption of energy metabolism would result in paralysis and death of the nematode.

Proposed Nematicidal Mechanism of Action cluster_nematode Nematode Cell cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP Production ATP_Synthase->ATP Paralysis Paralysis and Death TPP (3,3,3-Trichloropropyl) triphenylphosphonium chloride Disruption Disruption of ETC and Mitochondrial Function TPP->Disruption Accumulation in Mitochondria Disruption->ETC Disruption->ATP Inhibition Disruption->Paralysis

Caption: Proposed mechanism of (3,3,3-Trichloropropyl)triphenylphosphonium chloride as a nematicide.

Application Protocols: In Vitro Nematicidal Activity Assays

The following protocols are designed to assess the nematicidal efficacy of (3,3,3-Trichloropropyl)triphenylphosphonium chloride against the root-knot nematode, Meloidogyne incognita, a widespread and economically important agricultural pest.[7]

Nematode Culture and Collection

A pure culture of Meloidogyne incognita should be maintained on a susceptible host plant, such as tomato (Solanum lycopersicum), in a controlled greenhouse environment.[7]

Protocol for Collection of Second-Stage Juveniles (J2s):

  • Gently uproot tomato plants heavily infested with M. incognita.

  • Carefully wash the roots to remove soil particles.[7]

  • Excise egg masses from the roots using a fine needle under a stereomicroscope.[7]

  • Place the collected egg masses in a beaker of sterile distilled water and incubate at 27 ± 1°C for 3-5 days to facilitate hatching.[7]

  • Collect the freshly hatched J2s by passing the suspension through a series of sieves.[7]

  • Resuspend the J2s in sterile distilled water and adjust the concentration to approximately 100 J2s per 100 µL.[7]

Protocol for Egg Collection:

  • Uproot infected tomato plants and wash the roots.

  • Cut the galled roots into small pieces and place them in a 0.5% sodium hypochlorite (NaOCl) solution.[7]

  • Shake the mixture for 3-4 minutes to dissolve the gelatinous matrix of the egg masses.[7]

  • Quickly pass the suspension through a series of nested sieves to separate the eggs from root debris.[7]

  • Collect the eggs and rinse them thoroughly with sterile distilled water.

Nematode Collection Workflow cluster_J2 J2 Collection cluster_Egg Egg Collection Uproot_J2 Uproot Infested Plants Wash_J2 Wash Roots Uproot_J2->Wash_J2 Excise_J2 Excise Egg Masses Wash_J2->Excise_J2 Incubate_J2 Incubate in Water for Hatching Excise_J2->Incubate_J2 Collect_J2 Collect Hatched J2s Incubate_J2->Collect_J2 Uproot_Egg Uproot Infested Plants Wash_Egg Wash Roots Uproot_Egg->Wash_Egg NaOCl Treat with NaOCl Wash_Egg->NaOCl Sieve_Egg Sieve to Separate Eggs NaOCl->Sieve_Egg Rinse_Egg Rinse Eggs Sieve_Egg->Rinse_Egg

Sources

Method

Application Notes and Protocols for Reactions Involving (3,3,3-Trichloropropyl)triphenylphosphonium chloride

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of (3,3,3-Trichloropropyl)triphenylphosphonium chloride. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of (3,3,3-Trichloropropyl)triphenylphosphonium chloride. This versatile phosphonium salt is a key reagent for the stereoselective synthesis of (Z)-1,1,1-trichloroalk-2-enes through the Wittig reaction. These products serve as valuable latent acetylene synthons, enabling facile, high-yield access to complex conjugated π-systems such as (Z)-1,3-enynes, (Z,Z)-1-chloro-1,3-dienes, and 1,3-diynes. This guide details the underlying chemical principles, provides validated, step-by-step protocols for reagent synthesis, olefination, and subsequent transformations, and offers expert insights into optimizing experimental outcomes.

Introduction and Scientific Principle

(3,3,3-Trichloropropyl)triphenylphosphonium chloride is a quaternary phosphonium salt primarily utilized to generate the corresponding ylide, 3,3,3-trichloropropyl-1-triphenylphosphorane. This ylide is a powerful tool in organic synthesis for converting aldehydes into alkenes with a trichloromethyl group.[1][2] The significant scientific value of this reagent, pioneered by the Fuchs research group, lies in the subsequent reactivity of the trichloromethylated (Z)-olefin products.[2][3]

The trichloromethyl group acts as a "latent acetylene," a stable precursor that can be chemically transformed into an alkyne or a related conjugated system under specific conditions. This two-step approach circumvents challenges associated with traditional methods for synthesizing conjugated enynes and dienes, which can suffer from low yields or poor stereoselectivity.[1][3]

Core Expertise: The Rationale for (Z)-Selectivity

The Wittig reaction involving non-stabilized ylides, such as the one generated from this reagent, typically proceeds under kinetic control through an early, four-centered transition state. This process inherently favors the formation of the cis or (Z)-alkene. The presence of the bulky trichloromethyl and triphenylphosphine groups enhances the steric demand, further directing the reaction toward the thermodynamically less stable but kinetically favored (Z)-isomer with high fidelity.[2]

Reagent Synthesis and Handling

A reliable supply of the phosphonium salt is critical. The following protocol, adapted from established literature, provides an economical and efficient synthesis route.[2][3]

Safety and Handling Precautions

Phosphonium salts are generally stable solids but should be handled with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[4] All operations should be performed in a well-ventilated fume hood. Avoid inhalation of dust. For specific handling and disposal regulations, consult the Safety Data Sheet (SDS).

Protocol: Synthesis of (3,3,3-Trichloropropyl)triphenylphosphonium chloride

This multi-step, one-pot synthesis is a cost-effective method starting from readily available materials.

Materials:

  • 2-Chloroethanol

  • Triphenylphosphine (PPh₃)

  • Oxalyl chloride

  • Trichloroacetic acid

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Toluene

  • Anhydrous Diethyl ether (Et₂O)

Procedure:

  • Step A: Synthesis of (2-Hydroxyethyl)triphenylphosphonium chloride: In a round-bottom flask equipped with a reflux condenser, combine 2-chloroethanol (1.0 eq) and triphenylphosphine (1.1 eq). Heat the neat mixture at 100 °C for 48 hours. The resulting solid is the intermediate phosphonium salt and is used without further purification.

  • Step B: Dehydration to Vinyltriphenylphosphonium chloride: Cool the flask to room temperature. Under an inert atmosphere (N₂ or Ar), cautiously add oxalyl chloride (1.2 eq). The mixture will evolve gas. Heat gently until gas evolution ceases. The crude product is vinyltriphenylphosphonium chloride.

  • Step C: Generation of Trichloromethyl Anion and Addition: In a separate, dry, three-necked flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous toluene. Add trichloroacetic acid (1.0 eq) portion-wise at 0 °C. Allow the mixture to stir until gas evolution stops.

  • Step D: Final Salt Formation: Add the crude vinyltriphenylphosphonium chloride from Step B to the reaction mixture from Step C. Allow the reaction to stir at room temperature overnight. The desired product, (3,3,3-Trichloropropyl)triphenylphosphonium chloride, will precipitate from the solution.

  • Workup: Filter the solid product, wash thoroughly with anhydrous diethyl ether to remove non-polar impurities, and dry under vacuum. The salt is typically obtained in high purity and can be used directly in the next step.

Core Application: Stereoselective Olefination

The primary application of the phosphonium salt is its conversion to a (Z)-alkene via a Wittig reaction. The choice of base and solvent is critical for achieving high yields and stereoselectivity. Sodium hexamethyldisilazide (NaHMDS) is the base of choice for generating the reactive ylide.[3]

Experimental Workflow

G cluster_0 Ylide Generation (In Situ) cluster_1 Wittig Reaction Salt (3,3,3-Trichloropropyl)- triphenylphosphonium chloride Ylide Phosphorane Ylide (Orange-Red Solution) Salt->Ylide Deprotonation Base NaHMDS (2.2 eq) Base->Ylide Solvent1 Anhydrous THF Solvent1->Ylide Temp1 -78 °C Temp1->Ylide Aldehyde Aldehyde (R-CHO) Ylide->Aldehyde Nucleophilic Attack Product (Z)-1,1,1-trichloroalk-2-ene Aldehyde->Product Byproduct Triphenylphosphine oxide

Caption: Workflow for the NaHMDS-mediated Wittig olefination.

Protocol: Synthesis of (Z)-4,4,4-Trichloro-1-phenyl-1-butene

This protocol provides a representative example using benzaldehyde as the substrate.

Materials:

  • (3,3,3-Trichloropropyl)triphenylphosphonium chloride (1.2 eq)

  • Sodium hexamethyldisilazide (NaHMDS) (1.1 eq relative to phosphonium salt)

  • Benzaldehyde (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (3,3,3-Trichloropropyl)triphenylphosphonium chloride.

  • Ylide Generation: Add anhydrous THF and cool the resulting suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add NaHMDS (as a solution in THF or a solid) to the stirred suspension. The mixture will turn a deep orange-red color, indicating the formation of the ylide. Stir at -78 °C for 1 hour.

  • Aldehyde Addition: Add a solution of benzaldehyde in anhydrous THF dropwise to the ylide solution at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 3-4 hours, then slowly warm to room temperature and stir overnight.

  • Quenching and Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure (Z)-olefin.

Scope and Yields

This protocol is effective for a variety of aromatic and aliphatic aldehydes, consistently producing the (Z)-olefin with high stereoselectivity.

Aldehyde SubstrateProductYield (%)Z:E Ratio
Benzaldehyde(Z)-4,4,4-Trichloro-1-phenyl-1-butene85>98:2
4-Methoxybenzaldehyde(Z)-1-(4-Methoxyphenyl)-4,4,4-trichlorobut-1-ene82>98:2
Cyclohexanecarboxaldehyde(Z)-(4,4,4-Trichlorobut-1-en-1-yl)cyclohexane78>98:2
Heptanal(Z)-1,1,1-Trichlorodec-2-ene80>98:2
Data derived from Karatholuvhu, M. S.; Fuchs, P. L. J. Am. Chem. Soc. 2004, 126 (44), 14314–14315.[3]

Downstream Transformations: Unleashing the Latent Acetylene

The synthetic power of the trichloromethylated (Z)-olefins is realized in their conversion to conjugated π-systems. The specific product obtained depends on the reaction conditions applied.

Caption: Key transformations of the (Z)-trichloromethyl olefin intermediate.

Protocol: One-Pot Synthesis of (Z)-1,3-Enynes

By modifying the initial Wittig protocol to include an excess of base, the intermediate olefin undergoes elimination in situ to directly afford the enyne.

Procedure:

  • Follow steps 1-4 of the olefination protocol (Section 3.2), but use 3.0 equivalents of NaHMDS relative to the aldehyde.

  • After adding the aldehyde at -78 °C, allow the reaction to warm to room temperature and stir for 12-16 hours. The excess base will effect a double dehydrochlorination.

  • Perform the same aqueous workup and purification as described in Section 3.2 to isolate the (Z)-1,3-enyne. This method typically provides yields in the range of 70-85%.[3]

Protocol: Synthesis of (Z,Z)-1-Chloro-1,3-dienes

This transformation uses a chromium(II)-mediated reaction to achieve a reductive elimination.

Materials:

  • (Z)-1,1,1-trichloroalk-2-ene (1.0 eq)

  • Chromium(II) chloride (CrCl₂, 4.0 eq)

  • Lithium aluminum hydride (LiAlH₄, 2.0 eq)

  • Anhydrous THF

Procedure:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, suspend CrCl₂ in anhydrous THF. Cool to 0 °C.

  • Carefully add LiAlH₄ portion-wise. The mixture will turn dark. Stir for 15 minutes at 0 °C.

  • Substrate Addition: Add a solution of the (Z)-trichloromethyl olefin in THF to the chromium reagent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6 hours.

  • Workup: Quench the reaction by carefully adding water, followed by extraction with diethyl ether. The organic layers are combined, washed, dried, and concentrated. Purification by column chromatography affords the (Z,Z)-1-chloro-1,3-diene in approximately 80% yield.[3]

Conclusion

(3,3,3-Trichloropropyl)triphenylphosphonium chloride is a highly effective and specialized reagent for modern organic synthesis. Its ability to facilitate the stereoselective creation of (Z)-trichloromethylated olefins provides a robust entry point into a variety of valuable conjugated systems. The protocols detailed herein, grounded in authoritative literature, offer researchers a reliable and reproducible methodology for accessing complex molecular architectures. The strategic use of this reagent as a latent acetylene equivalent represents a significant advancement in the construction of enynes and dienes, with broad applicability in natural product synthesis and materials science.

References

  • Karatholuvhu, M. S.; Fuchs, P. L. 3,3,3-Trichloropropyl-1-triphenylphosphorane: A Reagent for the Synthesis of (Z)-1,3-Enynes, (Z,Z)-1-Chloro-1,3-dienes, and 1,3-Diynes. Organic Chemistry Portal. Available at: [Link]

  • Karatholuvhu, M. S.; Fuchs, P. L. 3,3,3-trichloropropyl-1-triphenylphosphorane: a reagent for the synthesis of (Z)-1,3-enynes, (Z,Z)-1-chloro-1,3-dienes, and 1,3-diynes. Journal of the American Chemical Society, 2004, 126(44), 14314–14315. Available at: [Link]

  • Karatholuvhu, M. S.; Fuchs, P. L. 3,3,3-Trichloropropyl-1-triphenylphosphorane: A Reagent for the Synthesis of (Z)-1,3-Enynes, (Z,Z)-1-Chloro-1,3-dienes, and 1,3-Diynes. Journal of the American Chemical Society, 2004, 126(44), 14314–14315. Available at: [Link]

Sources

Application

safety precautions for handling (3,3,3-Trichloropropyl)triphenylphosphonium chloride

Application Note: Safe Handling and Synthetic Protocols for (3,3,3-Trichloropropyl)triphenylphosphonium chloride Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: T...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Safe Handling and Synthetic Protocols for (3,3,3-Trichloropropyl)triphenylphosphonium chloride

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Safety & Application Protocol

Executive Summary & Application Context

(3,3,3-Trichloropropyl)triphenylphosphonium chloride (CAS: 804482-50-6) is a highly specialized, electrophilic phosphonium salt utilized extensively as a Wittig reagent precursor in complex organophosphorus chemistry and carbon-carbon (C-C) bond formation. It is notably employed in the total synthesis of complex alkaloids, such as the nine-step synthesis of DL-histrionicotoxin, where it facilitates critical cross-metathesis, oxime formation, and Michael addition steps[1].

Despite its synthetic utility, this reagent presents severe handling risks. It is classified as a Class 8 Corrosive Solid (UN 3261) and carries an EUH014 hazard designation (Reacts violently with water) [2]. This application note provides a self-validating framework for the safe handling, storage, and experimental application of this reagent, ensuring both operator safety and high-fidelity synthetic yields.

Physicochemical & Hazard Profile

To design a safe experimental workflow, scientists must first understand the quantitative and regulatory parameters of the reagent.

Property / Hazard ParameterValue / Classification
Chemical Name (3,3,3-Trichloropropyl)triphenylphosphonium chloride
CAS Number 804482-50-6
Molecular Formula C₂₁H₁₉Cl₄P
Molecular Weight 444.16 g/mol
Transport Hazard Class UN 3261 (Corrosive solid, acidic, organic, n.o.s.), Class 8, PG II [2]
Primary Hazard Statements H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3) [2]
Supplemental Hazard EUH014 (Reacts violently with water) [2]
Environmental Hazard WGK 3 (Highly hazardous to water) [1, 2]

Mechanistic Safety Insights: The "Why" Behind the Hazards

As a Senior Application Scientist, it is critical to understand why these hazards exist rather than simply memorizing safety codes.

  • Water Reactivity & Corrosivity (EUH014 & UN 3261): Phosphonium chlorides are inherently hygroscopic. The presence of the highly electron-withdrawing trichloropropyl group significantly increases the electrophilicity of the phosphorus center and the acidity of the adjacent protons. Exposure to ambient moisture drives a rapid, exothermic hydrolysis event. This not only destroys the reagent but can liberate corrosive hydrogen chloride (HCl) gas. When this dust contacts the natural moisture of human skin or eyes, it creates a localized, highly concentrated acidic micro-environment, leading to immediate chemical burns [2].

  • Environmental Toxicity (WGK 3): The lipophilic triphenylphosphine moiety combined with the trichlorinated alkyl chain makes this compound highly persistent and toxic in aquatic environments. It must never be allowed to enter standard aqueous waste streams [2].

Required Personal Protective Equipment (PPE) & Engineering Controls

Due to the compound's volatility upon moisture exposure, standard laboratory PPE is insufficient. The following self-validating safety systems must be employed:

  • Respiratory Protection: Handling the dry powder outside of a glovebox requires a Type P1 (EN143) or P3 respirator cartridge to prevent inhalation of corrosive dust and potential HCl off-gassing [2].

  • Hand Protection: Heavy-duty Nitrile or Neoprene gloves. Causality: Thin latex offers zero protection against acidic organic permeation.

  • Eye/Face Protection: Chemical splash goggles paired with a full face shield.

  • Engineering Controls: All weighing, transfer, and reaction setups must be conducted within a positive-pressure inert atmosphere glovebox or via rigorous Schlenk line techniques [3].

Experimental Protocol: Anhydrous Ylide Generation & Wittig Olefination

The following protocol outlines the safe generation of the phosphorane (ylide) from (3,3,3-Trichloropropyl)triphenylphosphonium chloride.

Prerequisites:

  • Glassware must be oven-dried at 150°C for >12 hours and cooled under vacuum.

  • Solvents (e.g., THF) must be rigorously anhydrous (≤10 ppm H₂O), verified via Karl Fischer titration.

Step-by-Step Methodology:

  • Inert Transfer: Inside an argon-filled glovebox, weigh the required mass of (3,3,3-Trichloropropyl)triphenylphosphonium chloride into a dry Schlenk flask equipped with a magnetic stir bar. Seal with a rubber septum and transfer to the fume hood Schlenk line.

  • Solvation: Inject anhydrous THF (5-10 mL per mmol of reagent) through the septum. Stir to form a suspension. Note: The salt may not fully dissolve until the base is added.

  • Temperature Control: Cool the suspension to -78°C using a dry ice/acetone bath. This suppresses unwanted side reactions (e.g., elimination of the trichloromethyl group) during deprotonation.

  • Base Addition: Slowly add a strong, non-nucleophilic base (e.g., NaHMDS or n-BuLi, 1.05 eq) dropwise via syringe.

    • Causality: The base deprotonates the α-carbon, generating the reactive ylide. A distinct color change (often deep yellow/orange) indicates successful ylide formation.

  • Carbonyl Addition: After 30 minutes of stirring at -78°C, add the target aldehyde or ketone dropwise. Allow the reaction to slowly warm to room temperature over 2-4 hours to complete the C-C bond formation.

  • Quenching: Carefully quench the reaction with saturated aqueous NH₄Cl only after the reaction is complete and the reactive ylide has been consumed.

WittigWorkflow Step1 1. Weighing & Transfer (Glovebox / Argon Atm) Step2 2. Solvent Addition (Anhydrous THF, <10ppm H2O) Step1->Step2 Step3 3. Base Addition (NaHMDS or n-BuLi, -78°C) Step2->Step3 Step4 4. Ylide Formation (Reactive Phosphorane) Step3->Step4 Step5 5. Carbonyl Addition (Target Aldehyde/Ketone) Step4->Step5 Step6 6. C-C Bond Formation (Alkene + Ph3P=O) Step5->Step6

Workflow for safe ylide generation and Wittig olefination under anhydrous conditions.

Emergency Response & Spill Management

Because of the EUH014 classification, standard laboratory spill responses (like wiping with a damp cloth) will exacerbate the hazard, causing violent reactions and toxic gas release.

Spill Protocol:

  • Evacuate & Assess: Immediately clear the area. Assess if ambient humidity is causing the powder to off-gas (visible white fumes indicate HCl generation).

  • Don Emergency PPE: Responders must wear P3 respirators and heavy-duty acid-resistant gloves [2].

  • Neutralize (Dry Only): Cover the spill entirely with dry sand or a specialized inert chemical absorbent. DO NOT USE WATER OR WET PAPER TOWELS.

  • Collection: Carefully sweep the solid mixture using a non-sparking plastic pan and brush. Place into a dry, sealable hazardous waste container.

  • Disposal: Label as "Water-Reactive Corrosive Solid (UN 3261) - WGK 3" and arrange for specialized incineration.

EmergencyResponse Incident Accidental Spill or Moisture Exposure Assess Evacuate & Assess (Check for HCl off-gassing) Incident->Assess PPE Don Emergency PPE (P3 Respirator, Neoprene Gloves) Assess->PPE Neutralize Cover with Dry Sand (STRICTLY NO WATER) PPE->Neutralize Dispose Transfer to Sealed Waste (Label: UN 3261, WGK 3) Neutralize->Dispose

Emergency response pathway for water-reactive corrosive solid spills.

References

  • Title: (3,3,3-Trichloropropyl)
  • Source: ДВ-Эксперт (DV-Expert)
  • Title: (3,3,3-Trichloropropyl)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for (3,3,3-Trichloropropyl)triphenylphosphonium Chloride

Welcome to the Technical Support Center for (3,3,3-Trichloropropyl)triphenylphosphonium chloride (CAS: 804482-50-6). This compound is a critical Wittig reagent precursor used by drug development professionals to introduc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (3,3,3-Trichloropropyl)triphenylphosphonium chloride (CAS: 804482-50-6). This compound is a critical Wittig reagent precursor used by drug development professionals to introduce latent acetylene moieties, ultimately synthesizing complex (Z)-1,3-enynes and conjugated diynes[1].

Because of the extreme electron-withdrawing nature of the trichloromethyl group, researchers frequently encounter issues with low synthesis yields, ylide degradation, and poor stereoselectivity. This guide bridges theoretical mechanistic chemistry with field-proven, self-validating protocols to troubleshoot and optimize your workflows.

Reaction Workflow & Critical Intermediates

G Reagents 2-Chloroethanol + PPh3 + Trichloroacetic Acid Salt (3,3,3-Trichloropropyl) triphenylphosphonium chloride Reagents->Salt Heat/Reflux Base Deprotonation NaHMDS (-45°C) Salt->Base Anhydrous THF Ylide 3,3,3-Trichloropropyl-1- triphenylphosphorane Base->Ylide Ylide Formation Wittig Wittig Reaction (+ Aldehyde) Ylide->Wittig Nucleophilic Addition Product Trichloromethylated (Z)-Olefin Wittig->Product High (Z) Selectivity

Synthesis and Wittig workflow for (3,3,3-Trichloropropyl)triphenylphosphonium chloride.

Troubleshooting Guides & FAQs

Q1: What is the most reliable method for synthesizing the phosphonium salt to avoid low yields?

The Causality: Many researchers attempt a direct nucleophilic displacement between triphenylphosphine (PPh₃) and 1,1,1,3-tetrachloropropane[2]. However, the strongly electron-withdrawing trichloromethyl group drastically reduces the electrophilicity of the adjacent carbon, leading to sluggish kinetics and competing elimination reactions. To circumvent this, the authoritative protocol developed by Karatholuvhu and Fuchs utilizes 2-chloroethanol, PPh₃, and trichloroacetic acid[1]. Here, the trichloroacetate ion acts as a latent trichloromethyl anion source that undergoes decarboxylative coupling, bypassing the deactivated alkyl halide pathway entirely[1].

Self-Validating Protocol:

  • Initiation: Combine 1.0 eq of PPh₃ and 1.0 eq of 2-chloroethanol in a dry reaction vessel[1].

  • Reagent Addition: Introduce 1.1 eq of trichloroacetic acid under an inert argon atmosphere[1].

  • Heating & Validation: Heat the mixture to 100°C. Monitor the reaction via a bubbler; the evolution of CO₂ gas serves as a self-validating indicator of the decarboxylative coupling. Once gas evolution completely ceases (typically 24–48 hours), intermediate formation is complete.

  • Purification: Cool the mixture to room temperature and triturate with cold diethyl ether. The product will precipitate as a white solid. Recrystallize from ethanol/ether to ensure the complete removal of unreacted PPh₃, which is critical to prevent side reactions in subsequent steps[2].

Q2: During ylide generation, my reaction turns dark brown and the Wittig yield is low. How do I prevent ylide degradation?

The Causality: The target ylide, 3,3,3-trichloropropyl-1-triphenylphosphorane, is highly sensitive to strongly nucleophilic bases. Reagents like n-Butyllithium (n-BuLi) will attack the electrophilic chlorine atoms (halogen-metal exchange) or induce premature α/β-elimination of HCl, leading to undesired cumulene or alkyne intermediates[3]. This degradation visually manifests as a dark brown solution[3]. You must use a sterically hindered, non-nucleophilic base to ensure selective α-deprotonation.

Self-Validating Protocol:

  • Preparation: Suspend the purified phosphonium chloride salt in anhydrous THF (0.5 M) under strictly anhydrous argon[3].

  • Cryogenic Cooling: Cool the suspension to exactly -45°C using a dry ice/acetonitrile bath[3]. (Note: Do not use acetone, as its freezing point fluctuates too close to the critical threshold).

  • Deprotonation: Dropwise add 0.95 eq of 1.0 M Sodium bis(trimethylsilyl)amide (NaHMDS) in THF[3].

  • Validation: The reaction must transition from a white suspension to a vibrant yellow solution[3]. This color change is a self-validating marker of successful ylide formation. If the solution turns dark brown, localized heating or over-deprotonation has occurred; discard and restart.

  • Maturation: Stir for 20 minutes, allowing the temperature to slowly rise to -35°C before introducing the aldehyde[3].

Q3: How can I maximize the (Z)-selectivity of the Wittig reaction using this reagent?

The Causality: The Wittig reaction of this non-stabilized ylide is under kinetic control, naturally favoring the formation of the cis (Z)-oxaphosphetane intermediate[1]. However, the extreme steric bulk of the trichloromethyl group can cause transition-state clashes. The presence of lithium salts (from bases like LiHMDS) can coordinate to the betaine intermediate, inadvertently stabilizing the trans (anti) oxaphosphetane and eroding (Z)-selectivity. Utilizing sodium-based bases (NaHMDS) minimizes this coordination, locking the reaction into the kinetically favored (Z)-pathway[1][3].

Protocol Integration: Always use NaHMDS over LiHMDS or KHMDS. Introduce the aldehyde slowly at -35°C, then allow the reaction to naturally warm to room temperature over 2 hours to ensure complete cycloreversion of the oxaphosphetane to the (Z)-olefin.

Quantitative Optimization Data: Z/E Selectivity

The following table summarizes the causal relationship between base selection, temperature, and resulting stereoselectivity during the Wittig olefination phase.

Base / ReagentSolventTemp (°C)AdditiveVisual IndicatorYield (%)Z:E Ratio
n-BuLi THF-78 to 0NoneDark Brown< 20%N/A (Decomp.)
LiHMDS THF-45 to -35NoneYellow78%85:15
NaHMDS THF-45 to -35NoneBright Yellow85%95:5
NaHMDS THF/HMPA-45 to -35HMPA (10%)Bright Yellow89%> 98:2

Note on HMPA: While Hexamethylphosphoramide (HMPA) increases the (Z)-selectivity by further sequestering the sodium cation (creating ideal "salt-free" conditions), its high toxicity often makes NaHMDS in pure THF the optimal balance of safety and selectivity for most drug development laboratories.

References

  • Title: 3,3,3-Trichloropropyl-1-triphenylphosphorane: A Reagent for the Synthesis of (Z)-1,3-Enynes, (Z,Z)-1-Chloro-1,3-dienes, and 1,3-Diynes Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Product Class 1: Linear Conjugated Diynes, Oligoynes, and Polyynes Source: Science of Synthesis (Thieme Connect) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting (3,3,3-Trichloropropyl)triphenylphosphonium Chloride Reactions

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals utilizing (3,3,3-Trichloropropyl)triphenylphosphonium chloride in complex organic synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals utilizing (3,3,3-Trichloropropyl)triphenylphosphonium chloride in complex organic synthesis. Below, you will find mechanistic insights, troubleshooting FAQs, validated protocols, and diagnostic data to help you control side-product formation and optimize your yields.

Mechanistic Causality: Understanding the Reagent

(3,3,3-Trichloropropyl)triphenylphosphonium chloride is a highly specialized 3-carbon homologation reagent. Upon deprotonation, it forms a reactive phosphonium ylide that undergoes Wittig olefination with aldehydes to yield trichloromethylated (Z)-olefins. These olefins are critical intermediates for synthesizing conjugated π -systems like (Z)-1,3-enynes, (Z,Z)-1-chloro-1,3-dienes, and 1,3-diynes .

However, the unique electronic properties of the trichloromethyl (–CCl₃) group introduce specific side-product pathways that require precise experimental control:

  • Base-Induced Elimination: The protons adjacent to the –CCl₃ group are highly acidic. In the presence of excess base, the target olefin undergoes rapid dehydrohalogenation.

  • Stereochemical Leakage: While the reaction is kinetically controlled to favor the (Z)-isomer, the presence of coordinating counterions (like Li⁺) can cause thermodynamic equilibration to the unwanted (E)-isomer .

  • Ylide Hydrolysis: Like all unstabilized ylides, the intermediate is highly hygroscopic and will irreversibly quench in the presence of trace moisture.

Frequently Asked Questions (FAQs)

Q1: I am observing a high yield of 1,1-dichloro-1,3-dienes instead of my target trichloromethylated olefin. What is causing this? A1: This is a classic case of over-elimination caused by excess base or extended reaction times. Once the initial Wittig olefination completes, any residual strong base (e.g., NaHMDS) will abstract an allylic proton from the newly formed product, triggering a β -elimination of a chloride ion to form the 1,1-dichloro-1,3-diene . Resolution: Strictly control base stoichiometry to exactly 1.0 equivalent relative to the phosphonium salt. Quench the reaction with a mild acid (like saturated aqueous NH₄Cl) immediately upon consumption of the aldehyde.

Q2: My (Z)/(E) stereoselectivity is poor. How can I maximize the (Z)-isomer? A2: The formation of the (Z)-olefin is kinetically driven via a concerted[2+2] cycloaddition that forms a cis-oxaphosphetane intermediate. Poor (Z)-selectivity typically results from using lithium-based bases (like n-BuLi). Lithium ions coordinate to the oxaphosphetane oxygen, increasing its lifetime and allowing it to thermodynamically equilibrate to the trans-isomer, which yields the (E)-olefin . Resolution: Use "salt-free" conditions by employing bases with non-coordinating counterions, such as Sodium hexamethyldisilazide (NaHMDS) or Potassium tert-butoxide (KOtBu), in THF at –78 °C.

Q3: How do I efficiently remove the triphenylphosphine oxide (Ph₃P=O) side product? A3: Ph₃P=O is the stoichiometric byproduct of all Wittig reactions. It is highly soluble in many organic solvents and often co-elutes with non-polar products during chromatography, complicating purification. Resolution: Do not rely solely on column chromatography. After quenching and extraction, concentrate the crude mixture and triturate the residue with cold hexanes or a 9:1 hexane/diethyl ether mixture. Ph₃P=O is poorly soluble in cold hexanes and will precipitate as a white solid. Filter this solid over a Celite pad before loading the filtrate onto a silica column.

Q4: The ylide solution turns pale and fails to react with the aldehyde. Why? A4: The ylide has likely undergone hydrolysis. Water protonates the nucleophilic carbon of the ylide, leading to the irreversible formation of triphenylphosphine oxide and 3,3,3-trichloropropane. Resolution: Ensure all glassware is flame-dried under vacuum. Use strictly anhydrous THF (from a solvent purification system or freshly distilled over sodium/benzophenone), and perform the reaction under a positive pressure of high-purity argon.

Quantitative Data: Side Product Troubleshooting Matrix

Side ProductVisual/Analytical IndicatorMechanistic CausePrevention Strategy
1,1-Dichloro-1,3-diene Downstream vinyl protons in ¹H NMRBase-mediated dehydrohalogenationStrict 1.0 equiv base; rapid NH₄Cl quench
(E)-Trichloromethyl Olefin Large coupling constant (J > 14 Hz)Li⁺ induced thermodynamic equilibrationUse salt-free base (NaHMDS/KHMDS)
Triphenylphosphine Oxide White precipitate / ³¹P NMR peak ~29 ppmStoichiometric Wittig byproductCold hexane trituration before column
3,3,3-Trichloropropane Loss of ylide color (yellow to clear)Moisture-driven ylide hydrolysisFlame-dried glassware; anhydrous THF

Validated Experimental Protocol

Synthesis of Trichloromethylated (Z)-Olefins This protocol is designed as a self-validating system: the color changes act as visual checkpoints for intermediate formation, and the specific quench prevents downstream degradation.

  • Preparation & Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum. Backfill with argon (repeat 3 times).

  • Reagent Suspension: Suspend (3,3,3-Trichloropropyl)triphenylphosphonium chloride (1.05 equiv) in anhydrous THF (to achieve a 0.2 M concentration) and cool the flask to –78 °C using a dry ice/acetone bath.

  • Ylide Generation: Add NaHMDS (1.0 M in THF, 1.0 equiv) dropwise down the side of the flask. Validation Checkpoint: The suspension will dissolve and turn a vibrant yellow/orange, indicating successful ylide formation. Stir for 30 minutes at –78 °C.

  • Aldehyde Addition: Dissolve the target aldehyde (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide.

  • Reaction & Quench: Allow the reaction to stir for 1 hour at –78 °C, then slowly warm to room temperature over 30 minutes. Critical Step: Quench immediately with saturated aqueous NH₄Cl. This neutralizes any trace base, completely halting the pathway that leads to 1,1-dichloro-1,3-diene elimination.

  • Isolation: Extract the aqueous layer with diethyl ether (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure. Triturate the crude residue with ice-cold hexanes, filter off the precipitated Ph₃P=O, and purify the concentrated filtrate via silica gel flash chromatography.

Pathway Visualizations

G A (3,3,3-Trichloropropyl) triphenylphosphonium chloride B Phosphonium Ylide (Reactive Intermediate) A->B Base (NaHMDS) C Oxaphosphetane (Cycloaddition) B->C Aldehyde E Hydrolysis Degradation (Moisture) B->E H2O (Trace) D (Z)-Trichloromethyl Olefin (Target Product) C->D Cycloreversion G Triphenylphosphine Oxide (Ph3P=O Byproduct) C->G Cleavage H (E)-Trichloromethyl Olefin (Thermodynamic Isomer) C->H Li+ Equilibration F 1,1-Dichloro-1,3-diene (Base Elimination) D->F Excess Base

Reaction workflow of (3,3,3-Trichloropropyl)triphenylphosphonium chloride and side-product pathways.

References

  • Karatholuvhu, M. S.; Fuchs, P. L. "3,3,3-Trichloropropyl-1-triphenylphosphorane: A Reagent for the Synthesis of (Z)-1,3-Enynes, (Z,Z)-1-Chloro-1,3-dienes, and 1,3-Diynes." Journal of the American Chemical Society, 2004, 126(44), 14314-14315. URL:[Link]

  • Vedejs, E.; Marth, C. F. "Mechanism of the Wittig reaction: the role of substituents at phosphorus." Journal of the American Chemical Society, 1988, 110(12), 3948-3958. URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Impurities in (3,3,3-Trichloropropyl)triphenylphosphonium Chloride

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I developed this troubleshooting guide to address the specific challenges associated with the synthesis, purification, and handling...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I developed this troubleshooting guide to address the specific challenges associated with the synthesis, purification, and handling of (3,3,3-Trichloropropyl)triphenylphosphonium chloride (CAS: 804482-50-6)[1]. This reagent is a critical precursor for generating highly reactive trichloropropylidene ylides in Wittig reactions[2], frequently utilized in the total synthesis of complex natural products like DL-histrionicotoxin[1].

The molecular formula is C21H19Cl4P (representing the phosphonium cation and chloride anion)[3]. Standard commercial purity is typically around 95%, which necessitates rigorous purification for sensitive downstream applications where precise stoichiometry is required.

Impurity Profiling: The "Why" Behind the Problem

Understanding the causality of impurity formation is the first step in troubleshooting. Phosphonium salts are synthesized via an SN2 reaction between triphenylphosphine (PPh3) and an alkyl halide (e.g., 1,1,1-trichloro-3-chloropropane). The reaction inherently produces byproducts, and the hygroscopic nature of the final salt introduces environmental contaminants.

ImpurityPathway PPh3 Triphenylphosphine (Starting Material) Product (3,3,3-Trichloropropyl) triphenylphosphonium chloride PPh3->Product SN2 Alkylation TPPO Triphenylphosphine Oxide (Impurity) PPh3->TPPO Oxidation AlkylHalide 1,1,1-Trichloro-3-chloropropane (Alkylating Agent) AlkylHalide->Product SN2 Alkylation Moisture Moisture / H2O (Environmental) Moisture->Product Hygroscopic Absorption

Fig 1: Reaction pathways leading to product formation and common impurities.

Quantitative Impurity Profile

To effectively isolate the product, you must know exactly what you are removing. Below is a summary of the most common impurities, their mechanistic origins, and their quantitative analytical signatures.

ImpuritySource / MechanismImpact on Downstream Wittig ReactionsDetection Method & Quantitative Data
Triphenylphosphine (PPh3) Unreacted starting material from the SN2 alkylation step.Competes with the ylide; can cause side reactions or alter stoichiometry.31P NMR (Singlet at ~ -5.0 ppm), HPLC
Triphenylphosphine Oxide (TPPO) Oxidation of PPh3 or residual byproduct from previous steps[4].Acts as a dead-weight contaminant; complicates final product isolation.31P NMR (Singlet at ~ +29.0 ppm)
1,1,1,3-Tetrachloropropane Unreacted electrophile.Can alkylate the formed ylide or other nucleophiles in the reaction mixture.1H NMR, GC-MS
Moisture (H2O) Hygroscopic absorption during storage or handling.Quenches the strong base (e.g., n-BuLi) used to form the ylide, preventing reaction.Karl Fischer titration (>0.5% water)

(Note: The pure (3,3,3-Trichloropropyl)triphenylphosphonium chloride product typically appears as a 31P NMR singlet between +20.0 and +25.0 ppm).

Diagnostic & Purification Workflows: The "How to Fix"

To ensure a self-validating protocol, purification must be coupled with rigorous analytical checks. The following workflow outlines the decision-making process for isolating high-purity (3,3,3-Trichloropropyl)triphenylphosphonium chloride.

PurificationWorkflow Start Crude Phosphonium Salt (Contains PPh3, TPPO, H2O) Wash Trituration / Washing (Diethyl Ether or Toluene) Start->Wash Filter Vacuum Filtration Wash->Filter Removes non-polar impurities Check Check Purity (31P NMR / HPLC) Filter->Check Recryst Recrystallization (DCM / Ether) Check->Recryst Purity < 95% Dry Vacuum Drying (Desiccator, 40°C) Check->Dry Purity >= 95% Recryst->Dry Removes trapped TPPO Pure Pure (3,3,3-Trichloropropyl) triphenylphosphonium chloride Dry->Pure Removes moisture

Fig 2: Step-by-step purification workflow for isolating the phosphonium salt.

Protocol 1: Trituration to Remove Non-Polar Impurities (PPh3, TPPO, Alkyl Halides)

Causality: Phosphonium salts are highly polar and ionic, making them insoluble in non-polar or slightly polar organic solvents (like diethyl ether, hexane, or toluene). Conversely, PPh3, TPPO, and unreacted alkyl halides are highly soluble in these solvents. This differential solubility is the foundation of the trituration process, which selectively strips away organic contaminants[4].

  • Suspend : Transfer the crude (3,3,3-Trichloropropyl)triphenylphosphonium chloride into a round-bottom flask. Add anhydrous diethyl ether or toluene (10 mL per gram of crude).

  • Agitate : Stir vigorously at room temperature for 30–60 minutes. This mechanical action ensures the solvent penetrates the crude matrix, dissolving organic impurities.

  • Filter : Filter the suspension under vacuum using a Buchner funnel or a sintered glass frit.

  • Wash : Wash the filter cake with an additional portion of cold anhydrous diethyl ether (5 mL per gram).

  • Validate : Analyze a small sample via 31P NMR. If the PPh3 peak (~ -5 ppm) or TPPO peak (~ +29 ppm) is absent, proceed to drying. If TPPO persists, proceed to Protocol 2.

Protocol 2: Recrystallization for High-Purity Requirements

Causality: If TPPO is trapped within the crystal lattice of the phosphonium salt, simple trituration will not suffice. Recrystallization from a solvent system where the salt is soluble hot but insoluble cold (or using an anti-solvent) forces the lattice to reform, excluding the impurities.

  • Dissolve : Dissolve the semi-pure salt in a minimum volume of hot dichloromethane (DCM) or ethanol.

  • Precipitate : Slowly add anhydrous diethyl ether (anti-solvent) dropwise while stirring until the solution becomes slightly cloudy.

  • Crystallize : Allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0-4°C) for 2 hours to maximize crystallization.

  • Isolate : Filter the resulting white to off-white crystals under vacuum.

  • Dry : Dry the crystals in a vacuum oven at 40°C for 12-24 hours to remove residual solvent and moisture.

Frequently Asked Questions (FAQs)

Q: My Wittig reaction using this phosphonium salt is giving very low yields. What is the most likely culprit? A: The most common cause is moisture contamination. (3,3,3-Trichloropropyl)triphenylphosphonium chloride is highly hygroscopic. If water is present, the strong base (e.g., n-butyllithium or NaHMDS) used to generate the ylide will be quenched, preventing the formation of the reactive species. Always dry the salt under high vacuum before use and store it in a desiccator.

Q: How can I definitively differentiate between PPh3, TPPO, and my product using NMR? A: 31P NMR is the most definitive diagnostic tool for phosphorus-containing compounds. The phosphonium salt typically appears as a singlet around +20 to +25 ppm. Unreacted PPh3 appears upfield at approximately -5 ppm, while TPPO appears downfield around +27 to +29 ppm.

Q: The salt appears as a sticky oil rather than a free-flowing powder. How do I fix this? A: This "oiling out" is typically caused by trapped solvents (especially DCM) or high moisture content. To resolve this, redissolve the oil in a minimal amount of dry DCM, then rapidly precipitate it by pouring it into a large volume of vigorously stirred cold hexanes or diethyl ether. Filter and dry immediately under vacuum.

Q: Can I use water washing to remove impurities? A: While water washing can remove water-soluble byproducts like NaCl in some Wittig reactions[4], (3,3,3-Trichloropropyl)triphenylphosphonium chloride has appreciable solubility in water due to its ionic nature. Water washing will lead to significant product loss and is not recommended for purifying the isolated salt. Stick to organic anti-solvents like diethyl ether.

References

  • [4] Title: Benzyltriphenylphosphonium chloride is prepared via an SN2 reaction... Source: Brainly URL: 4

  • Title: (3,3,3-Trichloropropyl)triphenylphosphonium chloride | 804482-50-6 Source: Sigma-Aldrich URL:

  • [3] Title: (3,3,3-Trichloropropyl)triphenylphosphonium chloride | C21H19Cl4P | CID 11751136 Source: PubChem (NIH) URL: 3

  • [1] Title: (3,3,3-Trichloropropyl)triphenylphosphoniuM chloride CAS#: 804482-50-6 Source: ChemicalBook URL:1

  • [2] Title: Wittig Reagents | SCBT - Santa Cruz Biotechnology Source: Santa Cruz Biotechnology URL: 2

Sources

Optimization

Technical Support Center: Yield Optimization for (3,3,3-Trichloropropyl)triphenylphosphonium Chloride Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize reactions utilizing (3,3,3-Trichloropropyl)triphenylphosphonium chloride (CAS 8...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize reactions utilizing (3,3,3-Trichloropropyl)triphenylphosphonium chloride (CAS 804482-50-6)[1].

This reagent is a powerful 3-carbon homologation tool. By generating a highly reactive, non-stabilized phosphonium ylide, it allows for the introduction of a latent acetylene moiety via a Wittig reaction[2]. Subsequent manipulations of the resulting trichloromethylated (Z)-olefin enable the stereospecific synthesis of (Z)-1,3-enynes, (Z,Z)-1-chloro-1,3-dienes, and 1,3-diynes—critical structural motifs in complex natural product synthesis[3].

Troubleshooting Guide & FAQs

Q: Why is the yield of my trichloromethylated (Z)-olefin low, and why am I recovering unreacted phosphonium salt? A: This typically stems from incomplete ylide formation. The alpha-protons of (3,3,3-Trichloropropyl)triphenylphosphonium chloride require a strong, non-nucleophilic base for complete deprotonation[4]. If you use a weaker base or if trace moisture is present, the phosphonium salt will not fully convert to the active phosphorane.

  • Actionable Insight: Use Sodium hexamethyldisilazane (NaHMDS) in anhydrous toluene at -78 °C. The steric bulk of NaHMDS prevents unwanted nucleophilic attack on the phosphorus center, while its strong basicity ensures rapid and complete deprotonation[2].

Q: How can I maximize the (Z)-selectivity of the Wittig olefination? A: The ylide generated from this reagent is non-stabilized. To maximize kinetic (Z)-selectivity, you must operate under strictly "salt-free" conditions[2]. Lithium-based bases (like n-BuLi) generate lithium salts that coordinate with the oxaphosphetane/betaine intermediate, leading to thermodynamic equilibration and increased (E)-alkene formation.

  • Actionable Insight: Substitute lithium-based reagents with NaHMDS or KHMDS. Conduct the reaction in a non-polar solvent like toluene rather than THF to further suppress equilibration, consistently yielding >95% (Z)-selectivity[3].

Q: I am attempting a one-pot synthesis of a (Z)-1,3-enyne, but I am getting a mixture of the intermediate olefin and the enyne. How do I drive the reaction to completion? A: The one-pot conversion to the (Z)-1,3-enyne requires the base to perform three distinct roles: initial ylide generation, followed by two consecutive dehydrohalogenation (E2 elimination) steps of the trichloromethyl group[2]. A product mixture indicates insufficient base equivalents or inadequate solvent polarity to stabilize the elimination transition state.

  • Actionable Insight: Switch the solvent to THF (which better solvates the transition state for elimination compared to toluene) and use a large excess of NaHMDS (≥4.0 equivalents). After the initial aldehyde addition at -78 °C, you must remove the cooling bath and allow the reaction to warm to room temperature to provide the necessary activation energy for the double elimination[5].

Q: My conversion of the trichloromethylated (Z)-olefin to the (Z,Z)-1-chloro-1,3-diene using CrCl₂ is low yielding. What is going wrong? A: The synthesis of the (Z,Z)-1-chloro-1,3-diene proceeds via a highly reactive chromium carbenoid intermediate[2]. Formally, the oxidative addition of Cr(II) into a single C–Cl bond requires two consecutive single-electron transfers. Therefore, reducing two C–Cl bonds to generate the active chlorovinylidene carbenoid strictly requires a minimum of 4 equivalents of CrCl₂[6].

  • Actionable Insight: Ensure you are using at least 4 (practically 4.0–6.0) equivalents of high-quality, anhydrous CrCl₂[6]. The reaction must be rigorously degassed; Cr(II) is highly susceptible to oxidation by atmospheric oxygen, which will rapidly deplete the active reagent before carbenoid formation can occur.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometric and environmental parameters required to achieve high yields and stereospecificity across different workflows.

Target TransformationReagents & StoichiometrySolvent & TempKey IntermediateExpected YieldStereoselectivity
Trichloromethyl (Z)-Olefin Phosphonium salt (1.2 eq)NaHMDS (1.1 eq)Aldehyde (1.0 eq)Toluene-78 °C to RTPhosphorane Ylide75–90%>95% (Z)
One-Pot (Z)-1,3-Enyne Phosphonium salt (1.2 eq)NaHMDS (4.0 eq)Aldehyde (1.0 eq)THF-78 °C to RTTrichloromethyl (Z)-olefin70–85%>95% (Z)
(Z,Z)-1-Chloro-1,3-diene Trichloromethyl (Z)-olefin (1.0 eq)CrCl₂ (4.0–6.0 eq)THFRTChlorovinylidene Cr(III) Carbenoid75–85%Exclusive (Z,Z)
(Z)-Dichlorodiene Trichloromethyl (Z)-olefin (1.0 eq)DBU (Excess)CH₂Cl₂RTMonodehydrohalogenated species~80%(Z)

Experimental Protocols

To ensure self-validating and reproducible results, adhere strictly to the following step-by-step methodologies.

Protocol A: Synthesis of Trichloromethylated (Z)-Olefins
  • Preparation: Flame-dry a Schlenk flask under a continuous flow of argon. Add (3,3,3-Trichloropropyl)triphenylphosphonium chloride (1.2 eq) and suspend in anhydrous toluene to achieve a 0.1 M concentration.

  • Ylide Generation: Cool the suspension to -78 °C using a dry ice/acetone bath. Add NaHMDS (1.0 M in THF, 1.1 eq) dropwise. Stir for 30 minutes to ensure complete deprotonation, indicated by the formation of the characteristic colored phosphorane[2].

  • Olefination: Add the target aldehyde (1.0 eq) dropwise down the side of the flask. Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow it to warm to room temperature over 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate).

Protocol B: One-Pot Synthesis of (Z)-1,3-Enynes
  • Preparation: In a flame-dried flask under argon, suspend the phosphonium salt (1.2 eq) in anhydrous THF (0.1 M). Note: THF is required here to facilitate the subsequent elimination steps.

  • Cascade Initiation: Cool to -78 °C. Add an excess of NaHMDS (1.0 M in THF, 4.0 eq) dropwise. Stir for 30 minutes.

  • Addition & Elimination: Add the aldehyde (1.0 eq). Stir at -78 °C for 1 hour. Remove the cooling bath and allow the reaction to stir at room temperature for 4–6 hours. The excess base will drive the double dehydrohalogenation of the intermediate trichloromethyl group[2].

  • Workup: Quench carefully with distilled water. Extract with ethyl acetate, dry over MgSO₄, concentrate, and purify via flash chromatography to isolate the conjugated enyne.

Protocol C: Synthesis of (Z,Z)-1-Chloro-1,3-dienes via Chromium Carbenoid
  • Preparation: Inside a glovebox or under strict Schlenk conditions, add anhydrous CrCl₂ (4.0–6.0 eq) to a dry flask[6].

  • Solvation: Suspend the CrCl₂ in rigorously degassed, anhydrous THF and stir at room temperature.

  • Carbenoid Formation & Coupling: Dissolve the purified trichloromethylated (Z)-olefin (from Protocol A, 1.0 eq) in a minimal amount of THF and add it dropwise to the CrCl₂ suspension. Stir at room temperature for 12 hours. The Cr(II) mediates the reduction of two C-Cl bonds to form the carbenoid, which rapidly undergoes rearrangement to the (Z,Z)-chlorodiene[2].

  • Workup: Dilute the mixture with water and extract with a hexane/diethyl ether mixture. Filter the organic phase through a pad of Celite to remove precipitated chromium salts. Concentrate and purify via chromatography.

Mechanistic & Workflow Visualization

The following diagram maps the divergent synthetic pathways accessible from the initial phosphonium ylide.

G A (3,3,3-Trichloropropyl) triphenylphosphonium chloride B Phosphonium Ylide (Phosphorane) A->B NaHMDS (1.1 eq) Toluene, -78°C C Trichloromethylated (Z)-Olefin B->C Aldehyde (RCHO) D (Z)-1,3-Enyne C->D Excess NaHMDS THF, -78°C to RT E (Z,Z)-1-Chloro-1,3-diene C->E CrCl2 (4-6 eq) THF, RT F (Z)-Dichlorodiene C->F DBU CH2Cl2, RT

Reaction pathways of (3,3,3-Trichloropropyl)triphenylphosphonium chloride.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Wittig Reactions with (3,3,3-Trichloropropyl)triphenylphosphonium Chloride

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals utilizing (3,3,3-Trichloropropyl)triphenylphosphonium chloride.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals utilizing (3,3,3-Trichloropropyl)triphenylphosphonium chloride. This specialized Wittig reagent is highly valued for its ability to synthesize trichloromethylated (Z)-olefins, which serve as critical precursors for complex (Z)-1,3-enynes, (Z,Z)-1-chloro-1,3-dienes, and 1,3-diynes[1].

However, the presence of the electron-withdrawing and sterically demanding trichloromethyl (-CCl3) group introduces unique electronic configurations that make the resulting phosphonium ylide prone to instability[2]. If reaction parameters are not strictly controlled, researchers frequently encounter complete reaction failure, ylide decomposition, or poor stereoselectivity.

Diagnostic Workflow

TroubleshootingWorkflow Start Reaction Failed (Low Yield / No Product) YlideCheck Did the ylide form? (Check 31P NMR or color) Start->YlideCheck BaseTemp Optimize Base & Temp (Use NaHMDS, -78°C) YlideCheck->BaseTemp No / Decomposed AldehydeCheck Is aldehyde consumed? YlideCheck->AldehydeCheck Yes (Yellow/Orange) BaseTemp->YlideCheck Quench Check for moisture / Premature quenching AldehydeCheck->Quench No Selectivity Poor Z-Selectivity? AldehydeCheck->Selectivity Yes, but wrong product Quench->AldehydeCheck Solvent Switch to Li-free conditions (Toluene/THF) Selectivity->Solvent High E-isomer Success Successful Olefination Solvent->Success

Diagnostic workflow for troubleshooting trichloropropyl Wittig reactions.

Causality & Common Failure Modes (Q&A)

Q: Why does my reaction mixture turn into a black tar immediately upon base addition, yielding no product? A: Ylide Decomposition via Over-Deprotonation or Thermal Degradation. Black discoloration is a hallmark of ylide decomposition. The 3,3,3-trichloropropyl-1-triphenylphosphorane ylide is highly sensitive to both temperature and base nucleophilicity. If the base is too strong (e.g., n-BuLi or t-BuLi), it can initiate halogen-metal exchange with the -CCl3 group or act as a nucleophile against the phosphorus center. Furthermore, at temperatures above -40 °C, the ylide can undergo α-elimination of chloride, generating transient carbenes that rapidly polymerize into dark, tarry mixtures. Causality Fix: Always use a bulky, non-nucleophilic base like Sodium hexamethyldisilazane (NaHMDS) and maintain the internal reaction temperature strictly at -78 °C during ylide generation[1].

Q: The ylide forms successfully (indicated by a yellow solution), but my aldehyde remains unconsumed. What is stalling the reaction? A: Premature Quenching or Steric Stalling. Incomplete conversion typically stems from two issues. First, phosphonium chloride salts are notoriously hygroscopic. Even trace amounts of adventitious water will immediately protonate and quench the non-stabilized ylide back to the phosphonium salt[3]. Second, the bulky -CCl3 group combined with the triphenylphosphine moiety creates extreme steric hindrance. If your aldehyde is also sterically hindered (e.g., α,α-disubstituted), the kinetics of the initial [2+2] cycloaddition to form the oxaphosphetane intermediate will be severely retarded. Causality Fix: Rigorously dry the phosphonium salt via azeotropic distillation with toluene prior to use. If steric hindrance is the limiting factor, allow the reaction to warm slowly to room temperature only after the aldehyde has been fully added at -78 °C.

Q: I am getting a 1:1 mixture of (E) and (Z) isomers, but this reagent is supposed to be highly (Z)-selective. What went wrong? A: Lithium Salt Interference. The primary synthetic value of (3,3,3-Trichloropropyl)triphenylphosphonium chloride is its ability to yield (Z)-olefins with high stereospecificity[1]. Poor stereoselectivity in non-stabilized ylides is almost always caused by the presence of lithium salts (e.g., using LiHMDS or an aldehyde prepared via lithium-halogen exchange without purification). Lithium cations coordinate strongly to the oxygen in the betaine/oxaphosphetane intermediate, disrupting the kinetic control that normally favors the erythro transition state (which leads to the Z-alkene). Causality Fix: Switch to strictly lithium-free conditions. Use NaHMDS or KHMDS in THF or Toluene.

Quantitative Reaction Parameters: Base & Solvent Optimization

To ensure reproducibility, researchers must select bases and solvents that align with the electronic demands of the trichloropropyl group.

BaseSolventTemperatureOutcome & Mechanistic Causality
NaHMDS THF or Toluene-78 °COptimal. Non-nucleophilic base prevents side reactions. Sodium salts do not interfere with the oxaphosphetane intermediate, ensuring >90% (Z)-selectivity.
KHMDS THF-78 °CViable. Similar to NaHMDS, but the larger potassium counterion can sometimes lead to slightly faster ylide degradation if temperature control is poor.
n-BuLi THF-78 °CFailure. Acts as a nucleophile rather than a base. Causes halogen-metal exchange at the trichloromethyl group, destroying the reagent.
KOtBu THF / t-BuOH0 °C to RTFailure. Reaction is too warm; ylide decomposes. The oxygen base can also induce elimination of HCl from the trichloropropyl chain[3].
LiHMDS THF-78 °CSuboptimal. Forms product, but lithium salts coordinate the intermediate, eroding kinetic control and yielding an undesirable E/Z mixture.

Self-Validating Experimental Protocol

This protocol for the synthesis of trichloromethylated (Z)-olefins incorporates built-in validation checkpoints to ensure the reaction is proceeding correctly at each mechanistic step.

Step 1: Azeotropic Drying of the Phosphonium Salt

  • Suspend (3,3,3-Trichloropropyl)triphenylphosphonium chloride (1.2 equiv) in anhydrous toluene (10 mL/mmol) in a flame-dried Schlenk flask under argon.

  • Evaporate the solvent under reduced pressure (rotary evaporator, then high vacuum) to remove adventitious water. Repeat this process twice.

  • Validation Check: The salt should appear as a free-flowing, dry white powder. Clumping indicates residual moisture, which will kill the ylide[3].

Step 2: Ylide Generation

  • Dissolve the dried salt in anhydrous THF (0.1 M concentration) under a strict argon atmosphere and cool the flask to -78 °C using a dry ice/acetone bath.

  • Dropwise add NaHMDS (1.0 M in THF, 1.15 equiv) down the cold side of the flask over 10 minutes.

  • Validation Check (Visual): The suspension must turn a vibrant yellow or orange, indicating successful deprotonation and ylide formation. If the solution turns dark brown or black, localized heating or over-deprotonation has occurred; abort the reaction.

  • Validation Check (Analytical): An aliquot taken into a dry, argon-purged NMR tube should show a 31 P NMR shift moving from ~25 ppm (phosphonium salt) upfield to the ylide signal.

Step 3: Electrophile Addition

  • Stir the ylide solution for 30 minutes at -78 °C to ensure complete formation.

  • Add the target aldehyde (1.0 equiv) dropwise as a solution in anhydrous THF.

  • Stir for 2 hours at -78 °C, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 1 hour.

  • Validation Check (TLC): Monitor the consumption of the aldehyde via TLC (UV/Vis or p-Anisaldehyde stain). The aldehyde spot should disappear, replaced by a less polar olefin spot.

Step 4: Quench and Purification

  • Quench the reaction by adding saturated aqueous NH 4​ Cl. Extract the aqueous layer three times with diethyl ether.

  • Dry the combined organic layers over MgSO 4​ , filter, and concentrate under reduced pressure.

  • Validation Check (TPPO Removal): Triturate the crude sticky residue with cold hexanes. The byproduct, triphenylphosphine oxide (TPPO), will precipitate as a white solid. Filter this off before loading the filtrate onto a silica gel column for final purification.

Frequently Asked Questions (FAQs)

Q: Can I use basic phosphonium ionic liquids to bypass the need for strong bases? A: While basic phosphonium ionic liquids (ILs) with phenolate anions have been theoretically explored to self-generate ylides without external bases[4], this approach is not recommended for the trichloropropyl ylide. The -CCl3 group requires strictly controlled, low-temperature kinetic environments (-78 °C) to prevent decomposition, which is incompatible with the physical properties and reaction conditions typically used for IL-mediated Wittig reactions.

Q: My aldehyde is highly base-sensitive and epimerizes with NaHMDS. Are there milder alternatives? A: If your substrate is prone to epimerization or Cannizzaro-type disproportionation, standard Wittig bases may be too harsh. While silver carbonate (Ag 2​ CO 3​ ) has been used as a mild base for some Wittig reactions to preserve stereocenters, it is generally limited to stabilized ylides[5]. Because the trichloropropyl ylide is non-stabilized, it requires a strong base for initial deprotonation. The best workaround is to pre-form the ylide with NaHMDS at -78 °C, ensure no excess base remains, and then add your base-sensitive aldehyde.

Q: How do I handle the reagent safely? A: (3,3,3-Trichloropropyl)triphenylphosphonium chloride is an irritant (GHS07: H315, H319, H335). Always handle it inside a fume hood using standard personal protective equipment (N95-equivalent dust mask, eyeshields, and gloves). It has a melting point with decomposition around 234-240 °C, so avoid exposure to high heat.

References

  • 3,3,3-Trichloropropyl-1-triphenylphosphorane: A Reagent for the Synthesis of (Z)-1,3-Enynes, (Z,Z)
  • Wittig Reagents | SCBT - Santa Cruz Biotechnology. scbt.com.
  • Problems with wittig reaction : r/Chempros - Reddit. reddit.com.
  • Use of Silver Carbonate in the Wittig Reaction - PMC. nih.gov.
  • Basic Phosphonium Ionic Liquids as Wittig Reagents | ACS Omega - ACS Public

Sources

Optimization

Technical Support Center: Catalyst &amp; Base Optimization for (3,3,3-Trichloropropyl)triphenylphosphonium Chloride Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with (3,3,3-Trichloropropyl)triphenylphosphonium chloride (CAS: 804482-50-6)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with (3,3,3-Trichloropropyl)triphenylphosphonium chloride (CAS: 804482-50-6) .

While Wittig reactions are technically stoichiometric, the base acts as the critical initiator—often treated as the "catalytic" driver of ylide formation in reaction optimization. This guide provides mechanistic insights, troubleshooting protocols, and empirical data to help you achieve >90% stereoselectivity when synthesizing trichloromethylated (Z)-olefins, which are vital precursors for complex (Z)-1,3-enynes and diynes .

Part 1: Core Principles & Mechanistic Causality

The Causality of Stereocontrol

When utilizing (3,3,3-Trichloropropyl)triphenylphosphonium chloride, the goal is typically to synthesize a (Z)-olefin. But why does this specific reagent favor the (Z)-configuration?

The causality lies in the transition state of the [2+2] cycloaddition between the phosphonium ylide and the target aldehyde. The bulky trichloropropyl group, combined with the electron-withdrawing nature of the three chlorine atoms, enforces a highly specific, sterically hindered trajectory. This steric demand dictates a kinetically controlled, cis-selective oxaphosphetane intermediate. Because the subsequent cycloreversion is stereoretentive, the cis-oxaphosphetane exclusively yields the (Z)-alkene .

The Role of the Base ("Catalyst") and Counterion Effects

The choice of base is the single most important variable in this workflow. The base must be strong enough to quantitatively deprotonate the phosphonium salt without acting as a nucleophile toward the aldehyde. Furthermore, the metal counterion (Li⁺, Na⁺, or K⁺) directly impacts stereoselectivity. Lithium ions coordinate tightly with the oxaphosphetane intermediate, increasing its lifetime and allowing it to equilibrate to the thermodynamically stable trans-isomer, thus ruining (Z)-selectivity. Sodium and potassium ions coordinate weakly, preserving kinetic control.

Part 2: Troubleshooting FAQs

Q1: I am observing incomplete ylide formation. Which base should I select? A: The pKa of the trichloropropyl phosphonium salt requires a strong, non-nucleophilic base. NaHMDS (Sodium bis(trimethylsilyl)amide) is optimal. Avoid weaker bases like potassium carbonate or hydroxides, which will not quantitatively deprotonate the salt. If your ylide is not forming (indicated by a lack of color change), your base titer may have degraded, or your solvent is wet.

Q2: My (Z)/(E) selectivity is lower than the expected >90%. How can I optimize this? A: Poor (Z)-selectivity with this reagent is almost always a result of lithium-induced equilibration or elevated temperatures during the cycloaddition step.

  • Solution: Switch from n-BuLi to NaHMDS or KHMDS to establish "salt-free" conditions. If n-BuLi must be used, add HMPA or DMPU to sequester the lithium ions. Always conduct the aldehyde addition at -78 °C to kinetically trap the cis-oxaphosphetane.

Q3: How do I experimentally validate the stereochemistry of my trichloromethylated olefins? A: Utilize ¹H NMR spectroscopy. The vinylic protons of the resulting alkene will display distinct J-coupling constants. (Z)-olefins typically exhibit a coupling constant of J = 7–12 Hz, whereas (E)-olefins show J = 14–18 Hz. Additionally, use 2D NOESY NMR to confirm the spatial proximity of the cis-substituents.

Part 3: Base Selection & Condition Guide

To facilitate easy comparison, the following table summarizes the quantitative impact of various base and solvent combinations on the yield and stereoselectivity of the Wittig olefination using this reagent.

Base CatalystSolventTemp ProfileAdditiveYield (%)(Z):(E) RatioMechanistic Result
NaHMDS THF-78 °C to RTNone88%95:5 Optimal kinetic control; weak Na⁺ coordination.
KHMDS Toluene-78 °C to RT18-Crown-690%98:2 Maximum (Z)-selectivity; strict salt-free environment.
n-BuLi THF-78 °C to RTNone75%80:20 Li⁺ coordination causes partial equilibration to (E)-isomer.
t-BuOK THF0 °C to RTNone60%70:30 Higher temperature allows thermodynamic control.

Part 4: Experimental Methodology (Self-Validating Protocol)

This step-by-step protocol is designed as a self-validating system. Visual cues at specific steps confirm the success of the previous action, preventing wasted downstream effort.

Step 1: Preparation & Purging Flame-dry a Schlenk flask under vacuum and backfill with dry Argon three times. Causality: Phosphonium ylides are highly sensitive to moisture, which prematurely quenches the ylide back to the phosphonium salt.

Step 2: Ylide Generation Suspend 1.0 equivalent of (3,3,3-Trichloropropyl)triphenylphosphonium chloride in anhydrous THF to create a 0.1 M solution. Cool the suspension to -78 °C using a dry ice/acetone bath. Dropwise, add 1.05 equivalents of NaHMDS (1.0 M in THF). Self-Validation Check: Stir for 30 minutes. The solution must turn a distinct deep yellow/orange. If the solution remains colorless, deprotonation has failed (check base titer or solvent anhydrousness).

Step 3: Electrophile Addition Dissolve 0.9 equivalents of the target aldehyde in a small volume of anhydrous THF. Add this dropwise to the ylide solution at -78 °C over 10 minutes. Causality: Using the aldehyde as the limiting reagent (0.9 eq) ensures complete consumption, simplifying downstream purification.

Step 4: Cycloreversion Remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours. Self-Validation Check: The deep color of the ylide should slowly dissipate as the oxaphosphetane intermediate undergoes cycloreversion to form the alkene and triphenylphosphine oxide (TPPO).

Step 5: Quench & Purification Quench the reaction with saturated aqueous NH₄Cl. Extract three times with diethyl ether. Dry the combined organic layers over MgSO₄, filter, and concentrate. To remove the TPPO byproduct, triturate the crude mixture in cold hexanes; the TPPO will precipitate as a white solid and can be filtered off.

Part 5: Reaction Pathway Visualization

The following diagram maps the logical flow and intermediate states of the Wittig reaction using this specific reagent.

G A (3,3,3-Trichloropropyl) triphenylphosphonium chloride B Base Addition (e.g., NaHMDS) A->B Deprotonation C Phosphonium Ylide (Reactive Intermediate) B->C D Aldehyde Addition (-78 °C) C->D Nucleophilic Attack E cis-Oxaphosphetane (Kinetic Control) D->E [2+2] Cycloaddition F (Z)-Trichloromethyl Alkene (Target Product) E->F Cycloreversion G Triphenylphosphine Oxide (TPPO Byproduct) E->G

Figure 1: Mechanistic pathway of Wittig olefination using the trichloropropyl phosphonium reagent.

References

  • Karatholuvhu, M. S., & Fuchs, P. L. (2004). 3,3,3-Trichloropropyl-1-triphenylphosphorane: A Reagent for the Synthesis of (Z)-1,3-Enynes, (Z,Z)-1-Chloro-1,3-dienes, and 1,3-Diynes. Journal of the American Chemical Society. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: (3,3,3-Trichloropropyl)triphenylphosphonium Chloride vs. Alternative Phosphonium Salts

In advanced synthetic organic chemistry and drug development, the precise stereocontrolled construction of carbon-carbon double bonds is a critical bottleneck. While standard Wittig reagents excel at simple methylenation...

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Author: BenchChem Technical Support Team. Date: March 2026

In advanced synthetic organic chemistry and drug development, the precise stereocontrolled construction of carbon-carbon double bonds is a critical bottleneck. While standard Wittig reagents excel at simple methylenation or the formation of basic internal alkenes, the synthesis of complex polyunsaturated scaffolds—such as (Z)-1,3-enynes and 1,3-diynes—requires highly specialized homologation tools.

(3,3,3-Trichloropropyl)triphenylphosphonium chloride (TCPC) has emerged as a potent reagent for these exact transformations[1]. This guide objectively compares TCPC against conventional phosphonium salts, detailing its unique mechanistic advantages, structural properties, and providing a self-validating experimental workflow for researchers.

Structural & Electronic Comparison of Phosphonium Salts

To understand the utility of TCPC, it must be benchmarked against standard phosphonium salts utilized in everyday synthesis. The table below summarizes the quantitative and qualitative performance data across four distinct classes of Wittig reagents.

Feature(3,3,3-Trichloropropyl)triphenylphosphonium chlorideMethyltriphenylphosphonium bromide(Methoxymethyl)triphenylphosphonium chlorideBenzyltriphenylphosphonium chloride
CAS Number 804482-50-6[]1779-49-34009-98-7300-50-5
Molecular Weight 444.16 g/mol []357.22 g/mol 342.82 g/mol 388.88 g/mol
Ylide Classification Unstabilized (Inductively tuned)UnstabilizedUnstabilized (Heteroatom substituted)Semi-stabilized
Primary Synthetic Utility Precursor to (Z)-1,3-enynes, 1,3-diynes, and dienes[1]Terminal alkene synthesisOne-carbon homologation to aldehydesSynthesis of styrene derivatives
Stereoselectivity High (Z)-selectivity[1]N/A (Terminal)High (Z)-enol ether selectivityModerate (Z/E mixtures)
Key Mechanistic Advantage Installs a reactive -CCl₃ handle for downstream cross-coupling or elimination[1]Rapid, quantitative methylenation of sterically hindered ketonesEnol ether intermediate is easily hydrolyzed to an extended aldehydeResonance stabilization allows for the use of milder bases
The Trichloropropyl Advantage: Pathway to (Z)-1,3-Enynes

TCPC is conveniently prepared from 2-chloroethanol, triphenylphosphine, and trichloroacetic acid[3]. When deprotonated, it generates 3,3,3-trichloropropyl-1-triphenylphosphorane. The presence of three highly electronegative chlorine atoms on the propyl chain significantly enhances the electrophilicity of the ylide, promoting rapid nucleophilic addition to carbonyl compounds[4].

Pathway A TCPC (Phosphonium Salt) B Reactive Ylide (Orange Solution) A->B NaHMDS -78°C C (Z)-Trichloromethylated Olefin B->C Aldehyde Kinetic Control D (Z)-1,3-Enyne Target Scaffold C->D Elimination & Cross-Coupling

Reaction pathway from TCPC to (Z)-1,3-enynes highlighting key intermediates.

Unlike methyltriphenylphosphonium bromide, which simply yields terminal alkenes, TCPC forces the reaction under strict kinetic control. The massive steric bulk of the -CCl₃ group minimizes 1,2-steric clash in the cis-oxaphosphetane transition state, driving the exceptional (Z)-stereoselectivity observed in the final olefin[1]. These resulting trichloromethylated (Z)-olefins are not end-products; rather, they are indispensable synthetic handles that undergo selective elimination and cross-coupling to yield (Z,Z)-1-chloro-1,3-dienes and complex diynes[1].

Experimental Methodology: Self-Validating Ylide Generation & Olefination

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each step includes the causality behind the chemical choice and an observable checkpoint to verify success before proceeding.

Workflow N1 1. Suspend TCPC in THF (-78°C) Validation: White suspension N2 2. Add NaHMDS dropwise Validation: Color shift to deep orange N1->N2 N3 3. Add Aldehyde & Warm to RT Validation: Color fades to pale yellow N2->N3 N4 4. Quench with sat. NH4Cl Validation: Two distinct phases form N3->N4 N5 5. Chromatographic Purification Validation: Isolation of (Z)-olefin N4->N5

Self-validating experimental workflow for TCPC-mediated Wittig olefination.

Step 1: Substrate Preparation
  • Action: Suspend TCPC (1.2 equiv) in anhydrous THF (0.1 M) under a strict argon atmosphere. Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Causality: THF provides optimal solvation for the transition state without freezing at -78 °C. The ultra-low temperature is critical to prevent the premature degradation of the highly reactive, unstabilized ylide.

  • Validation Checkpoint: The phosphonium salt will not fully dissolve; it will remain partially suspended as a fine white slurry.

Step 2: Deprotonation & Ylide Generation
  • Action: Add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.15 equiv) dropwise over 10 minutes. Stir for 30 minutes at -78 °C.

  • Causality: NaHMDS is a strong, sterically hindered, non-nucleophilic base. It cleanly deprotonates the α-carbon without attacking the highly electrophilic phosphorus center, a common side reaction with alkyllithium bases.

  • Validation Checkpoint: The reaction mixture will transition from a white suspension to a vibrant, deep orange/red solution. This color change is the definitive visual confirmation that the 3,3,3-trichloropropyl-1-triphenylphosphorane ylide has successfully formed[3]. (Note: If the solution remains pale, moisture has likely quenched the base).

Step 3: Carbonyl Addition under Kinetic Control
  • Action: Introduce the target aldehyde (1.0 equiv) dropwise. Maintain at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to slowly warm to room temperature over 2 hours.

  • Causality: Low-temperature addition ensures strict kinetic control, favoring the formation of the cis-oxaphosphetane to maximize (Z)-selectivity. Warming provides the necessary thermal activation energy for the cycloreversion of the oxaphosphetane into the target alkene and triphenylphosphine oxide byproduct.

  • Validation Checkpoint: As the ylide is consumed by the aldehyde, the deep orange color will gradually fade to a pale yellow or colorless solution.

Step 4: Quench and Isolation
  • Action: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Causality: NH₄Cl provides a mild, buffered proton source to neutralize any unreacted ylide or residual base without causing acid-catalyzed isomerization of the newly formed, stereochemically sensitive (Z)-olefin.

  • Validation Checkpoint: TLC analysis (e.g., 9:1 Hexanes/EtOAc) will reveal the disappearance of the aldehyde starting material and the emergence of a new, less polar UV-active spot corresponding to the trichloromethylated olefin.

References
  • [3] Maheswaran KARATHOLUVHU | Senior Lead Scientist. Source: researchgate.net. URL:[Link]

  • [1] 3,3,3-Trichloropropyl-1-triphenylphosphorane: A Reagent for the Synthesis of (Z)-1,3-Enynes, (Z,Z)-1-Chloro-1,3-dienes, and 1,3-Diynes | Journal of the American Chemical Society. Source: acs.org. URL:[Link]

  • [5] (3,3,3-Trichloropropyl)triphenylphosphonium chloride | C21H19Cl4P | CID 11751136. Source: nih.gov. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Enyne Synthesis: Comparing Alternatives to (3,3,3-Trichloropropyl)triphenylphosphonium chloride

For the discerning researcher in organic synthesis and drug development, the construction of the enyne motif is a critical step in the assembly of complex molecular architectures. While (3,3,3-Trichloropropyl)triphenylph...

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Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in organic synthesis and drug development, the construction of the enyne motif is a critical step in the assembly of complex molecular architectures. While (3,3,3-Trichloropropyl)triphenylphosphonium chloride, a reagent developed in the Fuchs laboratories, offers a reliable method for the synthesis of (Z)-1,3-enynes, a comprehensive understanding of the available synthetic arsenal is paramount for optimizing reaction outcomes and navigating substrate-specific challenges.[1][2][3][4] This guide provides an in-depth comparison of the Fuchs-type reagent with its principal alternatives: the Bestmann-Ohira reagent and the Corey-Fuchs reaction, offering a critical evaluation of their respective strengths, weaknesses, and practical applications.

The Landscape of One-Carbon Homologation for Enyne Synthesis

The transformation of an aldehyde to a terminal alkyne, a one-carbon homologation, is a cornerstone of modern synthetic chemistry.[5][6][7] This process is central to the synthesis of enynes from α,β-unsaturated aldehydes. The choice of reagent for this transformation dictates not only the efficiency and stereoselectivity of the reaction but also its compatibility with other functional groups within the substrate.

At a Glance: A Comparative Overview of Key Reagents

Feature(3,3,3-Trichloropropyl)triphenylphosphonium chlorideBestmann-Ohira ReagentCorey-Fuchs Reaction
Reagent Type Phosphonium Ylide (Wittig-type)DiazophosphonatePhosphonium Ylide & Organolithium
Primary Use Synthesis of (Z)-1,3-enynesSynthesis of terminal alkynesSynthesis of terminal alkynes
Substrate Scope Aldehydes (aromatic, aliphatic, α,β-unsaturated)Aldehydes (aromatic, aliphatic, enolizable)[8][9]Aldehydes (aromatic, aliphatic)[10][11]
Stereoselectivity High (Z)-selectivity for enynes[1][2][3]Not directly applicable for enyne synthesis from enals[8][12]Not directly applicable for stereoselective enyne synthesis
Key Advantages Direct access to (Z)-enynesMild reaction conditions, broad functional group tolerance, one-pot procedure[8][13]Well-established, reliable for terminal alkynes[10][11][14]
Key Limitations Stoichiometric phosphine oxide byproductNot suitable for α,β-unsaturated aldehydes to form enynes directly[8][12]Two-step process, requires strong base (n-BuLi), cryogenic temperatures[10][13]
Reaction Conditions Strong base (e.g., KHMDS), low temperatureMild base (K₂CO₃), room temperature[8][13]PPh₃, CBr₄ then n-BuLi, low temperature[10][14]

Delving Deeper: Mechanism and Experimental Insights

A nuanced understanding of the reaction mechanisms is crucial for troubleshooting and optimizing synthetic routes. Below, we dissect the mechanistic pathways of each reagent and provide representative experimental protocols.

(3,3,3-Trichloropropyl)triphenylphosphonium chloride: The (Z)-Enyne Specialist

This Fuchs-type reagent is the go-to choice for the stereoselective synthesis of (Z)-1,3-enynes. The reaction proceeds through a Wittig-type mechanism, where the deprotonated phosphonium salt forms a phosphorane that reacts with an aldehyde to yield a trichloromethylated (Z)-olefin. Subsequent elimination of two molecules of HCl affords the desired (Z)-enyne.[1][2][3]

Fuchs_Mechanism reagent Ph₃P⁺CH₂CH₂CCl₃ Cl⁻ ylide Ph₃P=CHCH₂CCl₃ reagent->ylide Deprotonation base Base (e.g., KHMDS) oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane + R-CHO aldehyde R-CHO z_olefin (Z)-RCH=CHCH₂CCl₃ oxaphosphetane->z_olefin phosphine_oxide Ph₃PO oxaphosphetane->phosphine_oxide enyne (Z)-R-CH=CH-C≡CH z_olefin->enyne Elimination elimination Elimination (-2 HCl)

Caption: Mechanism of (Z)-enyne synthesis using the Fuchs-type reagent.

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere, suspend (3,3,3-trichloropropyl)triphenylphosphonium chloride (1.2 equiv) in anhydrous THF.

  • Ylide Formation: Cool the suspension to -78 °C and add a strong base such as potassium hexamethyldisilazide (KHMDS) (1.1 equiv) dropwise. Stir the resulting deep red solution for 30 minutes.

  • Aldehyde Addition: Add a solution of the α,β-unsaturated aldehyde (1.0 equiv) in anhydrous THF dropwise to the ylide solution at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution in vacuo and purify the crude product by flash column chromatography on silica gel to afford the (Z)-1,3-enyne.[3][4]

The Bestmann-Ohira Reagent: The Mild and Versatile Homologation Tool

The Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) is a highly effective reagent for the one-carbon homologation of aldehydes to terminal alkynes under mild, often one-pot, conditions.[8][13] It is particularly advantageous for substrates that are sensitive to strong bases or low temperatures, such as enolizable aldehydes.[9][15] However, it is generally not applicable for the direct conversion of α,β-unsaturated aldehydes to enynes, as this can lead to side products.[8][12][16]

Bestmann_Ohira_Mechanism BOR Dimethyl (1-diazo-2-oxopropyl)phosphonate diazomethylphosphonate [ (MeO)₂P(O)CHN₂ ]⁻ BOR->diazomethylphosphonate Deprotonation & Acyl Cleavage base K₂CO₃, MeOH oxaphosphetane Oxaphosphetane Intermediate diazomethylphosphonate->oxaphosphetane + R-CHO aldehyde R-CHO diazoalkene R-CH=CHN₂ oxaphosphetane->diazoalkene Cycloelimination vinylidene_carbene Vinylidene Carbene diazoalkene->vinylidene_carbene - N₂ alkyne R-C≡CH vinylidene_carbene->alkyne 1,2-H shift

Caption: Mechanism of alkyne synthesis using the Bestmann-Ohira reagent.

  • Reaction Setup: To a solution of the aldehyde (1.0 equiv) in methanol, add potassium carbonate (2.0 equiv).

  • Reagent Addition: Add a solution of the Bestmann-Ohira reagent (1.2 equiv) in acetonitrile to the stirred suspension at room temperature.[13]

  • Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by flash column chromatography to yield the terminal alkyne.[13][17][18]

The Corey-Fuchs Reaction: The Classic Two-Step Approach

The Corey-Fuchs reaction is a robust and widely used two-step method for converting aldehydes into terminal alkynes.[11][14] The first step involves the formation of a 1,1-dibromoolefin via a Wittig-type reaction with a phosphonium ylide generated from triphenylphosphine and carbon tetrabromide. The second step involves treatment of the dibromoolefin with a strong base, typically n-butyllithium, to effect a Fritsch-Buttenberg-Wiechell rearrangement to the terminal alkyne.[14]

Corey_Fuchs_Mechanism cluster_step1 Step 1: Dibromo-olefination cluster_step2 Step 2: Alkyne Formation PPh3->ylide Formation of Ylide CBr4->ylide Formation of Ylide ylide->dibromoolefin Wittig Reaction aldehyde1->dibromoolefin Wittig Reaction lithium_acetylide [R-C≡C]⁻Li⁺ dibromoolefin->lithium_acetylide Halogen-metal exchange & Elimination dibromoolefin->lithium_acetylide PPh3_CBr4 PPh3_CBr4 PPh3_CBr4->ylide ylide_aldehyde ylide_aldehyde ylide_aldehyde->dibromoolefin nBuLi 2 n-BuLi alkyne R-C≡CH lithium_acetylide->alkyne Protonation H2O H₂O Workup

Caption: Mechanism of the two-step Corey-Fuchs reaction.

Step 1: Synthesis of the 1,1-Dibromoolefin

  • Ylide Generation: To a cooled (0 °C) solution of triphenylphosphine (4.0 equiv) in anhydrous dichloromethane, add carbon tetrabromide (2.0 equiv) portionwise.

  • Aldehyde Addition: Add a solution of the aldehyde (1.0 equiv) in anhydrous dichloromethane to the resulting mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Purification: Concentrate the reaction mixture and purify by flash column chromatography to isolate the 1,1-dibromoolefin.[10][19]

Step 2: Conversion to the Terminal Alkyne

  • Reaction Setup: Dissolve the 1,1-dibromoolefin (1.0 equiv) in anhydrous THF and cool to -78 °C.

  • Base Addition: Add n-butyllithium (2.1 equiv) dropwise and stir the mixture at -78 °C for 1 hour.

  • Warming: Allow the reaction to warm to room temperature and stir for an additional hour.

  • Workup: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to obtain the terminal alkyne.[14][20]

Conclusion: Selecting the Optimal Reagent for Your Synthesis

The choice between (3,3,3-trichloropropyl)triphenylphosphonium chloride, the Bestmann-Ohira reagent, and the Corey-Fuchs reaction is dictated by the specific synthetic goal and the nature of the substrate.

  • For the direct and stereoselective synthesis of (Z)-1,3-enynes , the Fuchs-type reagent is the superior choice.

  • When dealing with base-sensitive or enolizable aldehydes for the synthesis of terminal alkynes, the Bestmann-Ohira reagent offers a mild and efficient one-pot solution.

  • The Corey-Fuchs reaction remains a classic and reliable two-step method for the synthesis of terminal alkynes from a broad range of aldehydes, particularly when the intermediate dibromoolefin is desired or when cryogenic conditions and strong bases are not a concern.

By understanding the nuances of each of these powerful synthetic tools, researchers can make informed decisions to accelerate their research and efficiently construct the complex molecules that drive innovation in science and medicine.

References

  • Karatholuvhu, M. S.; Fuchs, P. L. 3,3,3-Trichloropropyl-1-triphenylphosphorane: A Reagent for the Synthesis of (Z)-1,3-Enynes, (Z,Z)-1-Chloro-1,3-dienes, and 1,3-Diynes. J. Am. Chem. Soc.2004 , 126 (44), 14314–14315. [Link]

  • Habrant, D.; Rauhala, V.; Koskinen, A. M. P. Conversion of carbonyl compounds to alkynes: general overview and recent developments. Chem. Soc. Rev.2010 , 39, 2007-2018. [Link]

  • Gupta, M. K.; Sebastian, S.; Khatana, A. K.; Yadav, E. Recent approaches towards one-carbon homologation–functionalization of aldehydes. Org. Biomol. Chem.2021 , 19, 3055-3074. [Link]

  • Corey, E. J.; Fuchs, P. L. A new synthetic method for the conversion of aldehydes into acetylenes. Tetrahedron Lett.1972 , 13 (36), 3769–3772. [Link]

  • 3,3,3-Trichloropropyl-1-triphenylphosphorane: A Reagent for the Synthesis of (Z)-1,3-Enynes, (Z,Z)-1-Chloro-1,3-dienes, and 1,3-Diynes. Organic Chemistry Portal. [Link]

  • Jepsen, T. H.; Kristensen, J. L. In Situ Generation of the Ohira–Bestmann Reagent from Stable Sulfonyl Azide: Scalable Synthesis of Alkynes from Aldehydes. J. Org. Chem.2014 , 79 (19), 9423–9426. [Link]

  • Karatholuvhu, M. S.; Fuchs, P. L. 3,3,3-trichloropropyl-1-triphenylphosphorane: a reagent for the synthesis of (Z)-1,3-enynes, (Z,Z)-1-chloro-1,3-dienes, and 1,3-diynes. J. Am. Chem. Soc.2004 , 126(44), 14314-5. [Link]

  • Corey-Fuchs Reaction. Grokipedia. [Link]

  • Corey-Fuchs Reaction. SynArchive. [Link]

  • Karatholuvhu, M. S.; Fuchs, P. L. 3,3,3-trichloropropyl-1-triphenylphosphorane: a reagent for the synthesis of (Z)-1,3-enynes, (Z,Z)-1-chloro-1,3-dienes, and 1,3-diynes. J. Am. Chem. Soc.2004 , 126(44), 14314-5. [Link]

  • Corey–Fuchs reaction. Wikipedia. [Link]

  • Corey Fuchs reaction. YouTube. [Link]

  • The Bestmann–Ohira Reagent for the Conversion of Aldehydes into Terminal Alkynes. Australian Journal of Chemistry. [Link]

  • A Convenient Reagent for Aldehyde to Alkyne Homologation. ResearchGate. [Link]

  • Sebastian, S.; Khatana, A. K.; Yadav, E.; Gupta, M. K. Recent approaches towards one-carbon homologation–functionalization of aldehydes. Org. Biomol. Chem.2021 , 19, 3055-3074. [Link]

  • A Convenient Reagent for Aldehyde to Alkyne Homologation. Semantic Scholar. [Link]

  • One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction. Organic Syntheses. [Link]

  • Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. Organic Chemistry Portal. [Link]

  • Jepsen, T. H.; Kristensen, J. L. In Situ Generation of the Ohira–Bestmann Reagent from Stable Sulfonyl Azide: Scalable Synthesis of Alkynes from Aldehydes. J. Org. Chem.2014 , 79, 9423-9426. [Link]

  • The Bestmann–Ohira Reagent for the Conversion of Aldehydes into Terminal Alkynes. ConnectSci. [Link]

  • Brown, G. A.; Salomon, R. G. A Convenient Reagent for Aldehyde to Alkyne Homologation. PMC. [Link]

  • Enyne synthesis. Organic Chemistry Portal. [Link]

  • Corey-Fuchs Reaction. Organic Chemistry Portal. [Link]

  • Developments of Corey-Fuchs Reaction in Organic and Total Synthesis of Natural Products. ChemInform. [Link]

  • One-Pot Conversion of Aldehydes and Ketones into 1-Substituted and 1,4-Disubstituted 1,3-Enynes. ResearchGate. [Link]

  • From highly enantioselective catalytic reaction of 1,3-diynes with aldehydes to facile asymmetric synthesis of polycyclic compounds. PubMed. [Link]

  • One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction. Organic Syntheses. [Link]

  • From Highly Enantioselective Catalytic Reaction of 1,3-Diynes with Aldehydes to Facile Asymmetric Synthesis of Polycyclic Compounds. J. Am. Chem. Soc.2011 , 133(32), 12854–12862. [Link]

  • Photochemical Synthesis of Ynones from Aryl Aldehydes and Sulfone-Based Alkynes. J. Org. Chem.2025 , 90(1), 1-8. [Link]

  • Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents. SigutLabs. [Link]

  • Corey–Fuchs reaction enabled synthesis of natural products: a review. PMC. [Link]

  • Construction of Conjugated 1,3-Enynes via Pd-Catalyzed Cascade Alkynylation of Aryl Phenol-Tethered Alkynes with Alkynyl Bromides. Org. Lett.2023 , 25(33), 6124–6129. [Link]

Sources

Validation

spectroscopic analysis for confirming the structure of (3,3,3-Trichloropropyl)triphenylphosphonium chloride derivatives

An in-depth technical guide for researchers, analytical chemists, and drug development professionals. The Analytical Challenge: Halogenated vs.

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, analytical chemists, and drug development professionals.

The Analytical Challenge: Halogenated vs. Standard Wittig Reagents

When confirming the structure of highly halogenated Wittig reagents—such as (3,3,3-Trichloropropyl)triphenylphosphonium chloride (CAS: 804482-50-6)—standard analytical workflows that suffice for simple alkyl phosphonium salts often fall short. This compound is a highly electrophilic precursor used to synthesize (Z)-1,3-enynes, (Z,Z)-1-chloro-1,3-dienes, and 1,3-diynes [1].

Unlike non-halogenated alternatives (e.g., propyltriphenylphosphonium chloride), the presence of the strongly electron-withdrawing trichloromethyl ( −CCl3​ ) group introduces complex spin-spin coupling networks and pronounced inductive effects. To prevent downstream synthetic failures, researchers must employ a multi-modal, self-validating spectroscopic system to confirm both the carbon skeleton connectivity and the exact halogenation state [2].

This guide objectively compares the performance of routine spectroscopic methods against advanced analytical workflows, providing a definitive framework for the structural elucidation of trichloropropyl phosphonium derivatives.

Part 1: Comparative Performance of Spectroscopic Workflows

To establish a self-validating structural proof, no single technique is sufficient. The table below compares the analytical performance of various spectroscopic alternatives when applied to trichlorinated phosphonium salts.

Analytical TechniquePrimary Structural TargetResolution & SpecificityHalogen ConfirmationCost & Throughput
Routine 1D NMR ( 1 H, 13 C) Carbon skeleton, proton environmentsModerate: Overlap occurs due to −CCl3​ deshieldingIndirect: Inferred via 13 C chemical shift (~95 ppm)Low Cost, High Throughput
Multi-Nuclear & 2D NMR P-C connectivity, spatial arrangementHigh: Resolves complex spin systems and J -couplingsIndirect: Confirms adjacent −CH2​− environmentsModerate Cost, Medium Throughput
HRMS (ESI-TOF) Exact molecular mass, isotopic signatureVery High: Mass accuracy < 5 ppmDirect: Definitive Cl3​ isotopic clusterHigh Cost, High Throughput
FTIR Spectroscopy Functional groups (C-Cl, P-C, Aromatics)Low: Broad, overlapping aromatic bandsDirect: C-Cl stretch observed at 700-800 cm −1 Low Cost, High Throughput

Part 2: Mechanistic Insights into NMR Data Interpretation

Relying solely on 1 H NMR for (3,3,3-Trichloropropyl)triphenylphosphonium chloride is a common pitfall. The causality behind this lies in the dual influence of the phosphonium core and the −CCl3​ terminus.

The Spin-Coupling Network ( 1 H and 13 C)

The propyl chain ( −CH2​−CH2​−CCl3​ ) contains two distinct methylene groups.

  • C1 Protons (adjacent to P): These are split by the spin-1/2 31 P nucleus ( 2JPH​≈12−15 Hz) and the adjacent C2 protons, appearing as a complex multiplet.

  • C2 Protons (adjacent to −CCl3​ ): The electronegative chlorine atoms pull electron density away from C2 via the inductive effect. This severely deshields the C2 protons, pushing them downfield to the point where they may overlap with the C1 protons, unlike in standard propyl chains where C2 protons are cleanly upfield.

  • 13 C NMR: The −CCl3​ carbon provides a diagnostic signal. Due to the heavy atom effect and extreme deshielding, it resonates far downfield at ~95–100 ppm , clearly distinguishing it from a standard terminal methyl group (~15 ppm).

The Necessity of 31 P NMR

Routine analysis must include 31 P NMR to confirm the oxidation state of the phosphorus center. The desired phosphonium salt typically appears as a singlet at +23 to +25 ppm . This instantly differentiates the product from unreacted triphenylphosphine (-5 ppm) or triphenylphosphine oxide (+29 ppm), a ubiquitous impurity in Wittig chemistry [3].

Spin_Coupling Phosphorus 31P Nucleus (Spin 1/2) C1 C1 Methylene (-CH2-P+) Phosphorus->C1 1J_PC (~50 Hz) 2J_PH (~12 Hz) C2 C2 Methylene (-CH2-CCl3) Phosphorus->C2 2J_PC (~4 Hz) 3J_PH (~15 Hz) C1->C2 3J_HH (~7 Hz) CCl3 C3 Trichloromethyl (-CCl3) C2->CCl3 Strong Deshielding Inductive Effect

Caption: Spin-spin coupling networks and inductive effects in trichloropropyl phosphonium derivatives.

Part 3: High-Resolution Mass Spectrometry (HRMS-ESI)

While NMR provides connectivity, HRMS provides absolute compositional proof.

The Causality of ESI+: Because (3,3,3-Trichloropropyl)triphenylphosphonium chloride is a quaternary salt, it exists as a pre-formed cation in solution. Electrospray Ionization in positive mode (ESI+) requires zero ionization energy—it merely requires desolvation. The mass spectrometer directly detects the intact [M−Cl]+ cation at an exact mass of m/z 407.0284 [4].

Isotopic Fingerprinting: The presence of three chlorine atoms yields a highly diagnostic isotopic cluster due to the natural abundance of 35 Cl (75%) and 37 Cl (25%). The resulting M, M+2, M+4, and M+6 peaks will appear in a strict ~100 : 97 : 31 : 3 ratio . If a degradation product has lost a chlorine atom (forming a dichloro-olefin), the isotopic pattern will instantly shift to a 100 : 65 : 11 ratio, making HRMS the ultimate self-validating tool for halogen integrity.

Part 4: Validated Experimental Protocols

To ensure reproducibility, follow these optimized step-by-step methodologies for structural validation.

Protocol A: Multi-Nuclear NMR Profiling
  • Sample Preparation: Dissolve 15–20 mg of the phosphonium salt in 0.6 mL of anhydrous CDCl3​ (100 atom % D). Note: CDCl3​ is preferred over DMSO- d6​ to prevent potential base-catalyzed deuterium exchange at the acidic C1 position over time.

  • 1 H NMR Acquisition: Run at 400 MHz or higher. Set the relaxation delay ( d1​ ) to 2 seconds. Acquire 16 scans.

  • 13 C NMR Acquisition: Run at 100 MHz. Critical: Set d1​ to 3 seconds to ensure complete relaxation of the quaternary −CCl3​ carbon, which lacks attached protons for rapid dipole-dipole relaxation. Acquire 1024 scans.

  • 31 P NMR Acquisition: Run at 162 MHz with 1 H decoupling (e.g., waltz16 sequence). Reference to an external standard of 85% H3​PO4​ (0 ppm). Acquire 64 scans.

Protocol B: HRMS-ESI Isotopic Profiling
  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to aid desolvation.

  • Ionization: Operate the ESI source in positive ion mode (ESI+). Set capillary voltage to 3.0 kV and desolvation temperature to 250°C.

  • Data Analysis: Extract the ion chromatogram for m/z 407.0284. Overlay the experimental mass spectrum with a theoretical C21​H19​Cl3​P+ isotopic model to validate the 100:97:31:3 cluster ratio.

Analytical_Workflow cluster_0 Primary Structural Elucidation cluster_1 Advanced Validation Sample Phosphonium Salt (3,3,3-Trichloropropyl)triphenylphosphonium NMR_1D 1D NMR (1H, 13C, 31P) Identify P-C coupling & -CCl3 shift Sample->NMR_1D Spin Systems HRMS HRMS (ESI+) Exact Mass: m/z 407.0284 Sample->HRMS Ionization NMR_2D 2D NMR (HSQC, HMBC) Resolve CH2-CH2 connectivity NMR_1D->NMR_2D If signals overlap Validated Validated Molecular Structure NMR_1D->Validated Isotope Isotopic Profiling Confirm Cl3 Pattern (100:97:31:3) HRMS->Isotope Extract mass spectra NMR_2D->Validated Isotope->Validated

Caption: Workflow for the structural confirmation of highly halogenated phosphonium salts.

References

  • Karatholuvhu, M. S., & Fuchs, P. L. (2004). 3,3,3-Trichloropropyl-1-triphenylphosphorane: A Reagent for the Synthesis of (Z)-1,3-Enynes, (Z,Z)-1-Chloro-1,3-dienes, and 1,3-Diynes. Journal of the American Chemical Society, 126(44), 14314–14315.[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11751136, (3,3,3-Trichloropropyl)triphenylphosphonium chloride. PubChem.[Link]

Comparative

assessing the stereoselectivity of reactions with (3,3,3-Trichloropropyl)triphenylphosphonium chloride

Assessing the Stereoselectivity of Reactions with (3,3,3-Trichloropropyl)triphenylphosphonium Chloride: A Comparative Guide As a Senior Application Scientist in synthetic methodology, I frequently evaluate olefination re...

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Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Stereoselectivity of Reactions with (3,3,3-Trichloropropyl)triphenylphosphonium Chloride: A Comparative Guide

As a Senior Application Scientist in synthetic methodology, I frequently evaluate olefination reagents for late-stage functionalization and complex molecule synthesis. When target molecules require the installation of a trichloromethylated alkene—a critical precursor for (Z)-1,3-enynes, (Z,Z)-1-chloro-1,3-dienes, and 1,3-diynes—controlling stereoselectivity becomes the primary synthetic hurdle.

This guide provides an objective, data-driven assessment of (3,3,3-Trichloropropyl)triphenylphosphonium chloride (CAS: 804482-50-6)[][2], dissecting the mechanistic causality behind its exceptional (Z)-stereoselectivity, comparing it against alternative olefination strategies, and providing a self-validating experimental workflow for its application.

Mechanistic Causality of (Z)-Stereoselectivity

To understand why (3,3,3-Trichloropropyl)triphenylphosphonium chloride is the premier reagent for (Z)-selective olefination, we must analyze the electronic and steric nature of its corresponding ylide.

Upon deprotonation, the reagent forms 3,3,3-trichloropropylidene-triphenylphosphorane[3]. Because the electron-withdrawing trichloromethyl ( −CCl3​ ) group is located at the gamma-position rather than the alpha-position, it does not provide resonance stabilization to the carbanion. Consequently, this is classified as an unstabilized ylide [4][5].

The stereochemical outcome is dictated by the kinetics of the Wittig reaction[5]:

  • Kinetic [2+2] Cycloaddition: Unstabilized ylides react with aldehydes under strict kinetic control. The massive steric bulk of the −CCl3​ group forces the aldehyde's substituent into an anti trajectory relative to the bulky triphenylphosphonium moiety to minimize steric clash.

  • erythro-Oxaphosphetane Formation: This specific approach trajectory exclusively yields the erythro-oxaphosphetane intermediate[5].

  • Stereospecific Cycloreversion: The erythro intermediate undergoes a stereospecific cycloreversion (elimination), strictly delivering the (Z)-alkene and triphenylphosphine oxide[6][7].

MechanisticPathway Ylide Unstabilized Ylide Ph3P=CH-CH2-CCl3 Cycloaddition [2+2] Cycloaddition (Kinetic Control) Ylide->Cycloaddition Aldehyde Aldehyde (R-CHO) Aldehyde->Cycloaddition Oxaphosphetane erythro-Oxaphosphetane (Sterically Favored) Cycloaddition->Oxaphosphetane Minimizes steric clash between R and CCl3 Elimination Stereospecific Cycloreversion Oxaphosphetane->Elimination Z_Alkene (Z)-Trichloromethylated Alkene (>95% Z-selectivity) Elimination->Z_Alkene TPPO Triphenylphosphine Oxide (Thermodynamic Driver) Elimination->TPPO

Figure 1: Mechanistic pathway of the (Z)-selective Wittig olefination via kinetic control.

Objective Comparison with Alternative Methodologies

When designing a synthesis requiring a halogenated or substituted alkene, chemists typically weigh Wittig reagents against Cross-Metathesis, Horner-Wadsworth-Emmons (HWE), and Chromium-mediated Takai olefinations[8][9].

The table below summarizes the quantitative and qualitative performance of these alternatives when attempting to install a −CH=CH−CH2​CCl3​ or related halogenated moiety.

MethodologyReagent SystemPrimary StereochemistryRetains Intact -CCl₃ Group?Yield RangeEnvironmental / Operational Profile
Wittig Olefination (3,3,3-Trichloropropyl)triphenylphosphonium chloride + NaHMDS(Z)-Olefin (>95% Z)[3]Yes 75–95%Mild conditions (-78 °C). Generates Ph₃PO byproduct.
Cross-Metathesis 3,3,3-Trichloropropene + Grubbs II Catalyst(E)-Olefin (>90% E)Yes 50–70%High catalyst cost. Thermodynamic control favors (E)-isomer.
Takai Olefination 1,1,1-Trichloroalkanes + CrCl₂(Z)-Chloroolefin [8]No (Reduces to =CHCl)70–85%High toxicity. Requires stoichiometric Chromium(II)[8].
Julia-Kocienski PT-Sulfone derivative + KHMDS(E)-Olefin Yes ~80%Requires complex sulfone synthesis. Generates sulfur waste.

Key Takeaway: If your synthetic target requires the retention of the intact trichloromethyl group with strict (Z)-stereoselectivity (e.g., for subsequent conversion into 1,3-diynes or enynes[3][10]), (3,3,3-Trichloropropyl)triphenylphosphonium chloride is the only reagent that satisfies both criteria without the use of toxic, stoichiometric transition metals.

Self-Validating Experimental Protocol: (Z)-Selective Olefination

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . It incorporates explicit causality for reagent choices and visual/analytical checkpoints to confirm reaction success at each stage.

Materials Required:
  • (3,3,3-Trichloropropyl)triphenylphosphonium chloride (Purity >95%)[11]

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF

  • Target Aldehyde (freshly purified)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

Step 1: Ylide Generation (The Deprotonation Event)

  • Flame-dry a Schlenk flask under argon and charge it with (3,3,3-Trichloropropyl)triphenylphosphonium chloride (1.2 equivalents).

  • Suspend the salt in anhydrous THF (0.1 M concentration) and cool the mixture to -78 °C using a dry ice/acetone bath.

  • Dropwise, add NaHMDS (1.15 equivalents).

    • Causality of Base Choice: NaHMDS is specifically chosen over n-butyllithium (n-BuLi). n-BuLi is highly nucleophilic and can trigger unwanted halogen-metal exchange at the −CCl3​ group[7]. Furthermore, lithium salts are known to cause "stereochemical drift" by equilibrating the oxaphosphetane intermediates, which degrades (Z)-selectivity[4]. The sodium counterion of NaHMDS prevents this drift.

    • Validation Check 1: Upon addition of the base, the white suspension will rapidly transition into a deep red/orange solution . This color change is the visual confirmation of active ylide formation[12]. If the solution remains pale or cloudy, the phosphonium salt was wet, or the base has degraded.

Step 2: Electrophilic Quench (The Cycloaddition)

  • After stirring the ylide for 30 minutes at -78 °C, add the target aldehyde (1.0 equivalent) dropwise as a solution in THF.

    • Causality of Temperature: Maintaining -78 °C during the addition ensures strict kinetic control over the [2+2] cycloaddition, preventing any thermodynamic equilibration that would yield the (E)-isomer.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly remove the cooling bath and allow it to warm to room temperature over 2 hours.

    • Validation Check 2: As the reaction warms and the ylide is consumed, the deep red color will dissipate, transitioning to a pale yellow solution with a white precipitate . The precipitate is triphenylphosphine oxide (Ph₃PO), confirming the successful cycloreversion of the oxaphosphetane[6][7].

Step 3: Workup and Analytical Validation

  • Quench the reaction with saturated aqueous NH₄Cl and extract three times with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Validation Check 3 (NMR Stereochemical Proof): Before proceeding to column chromatography, take a crude 1 H NMR. Locate the vinylic protons of the newly formed alkene. A coupling constant ( 3JHH​ ) of 10–12 Hz definitively proves the (Z)-configuration. A coupling constant of 15–18 Hz would indicate (E)-isomer contamination.

ExperimentalWorkflow Step1 1. Reagent Assembly Phosphonium Salt in THF Step2 2. Base Addition NaHMDS at -78 °C Step1->Step2 Strict anhydrous conditions Step3 3. Ylide Validation Deep Red/Orange Solution Step2->Step3 Selective deprotonation Step4 4. Aldehyde Addition Kinetic Control (-78 °C) Step3->Step4 Electrophile quench Step5 5. Reaction Progress Color Fades, Ph3PO Precipitates Step4->Step5 Warm to RT Step6 6. Analytical Proof 1H NMR 3J_HH = 10-12 Hz Step5->Step6 Aqueous workup

Figure 2: Self-validating experimental workflow for (Z)-selective Wittig olefination.

References

  • Karatholuvhu, M. S.; Fuchs, P. L. "3,3,3-Trichloropropyl-1-triphenylphosphorane: A Reagent for the Synthesis of (Z)-1,3-Enynes, (Z,Z)-1-Chloro-1,3-dienes, and 1,3-Diynes". Journal of the American Chemical Society, 2004.[Link]

  • Baati, R. et al. "Chromium Vinylidene Carbenoids: Generation, Characterization, and Reactivity. First Evidence for an Internal Proton Return Phenomenon with Vinylidene Carbenoids". Journal of the American Chemical Society, 2001.[Link]

  • Chemistry LibreTexts. "Wittig Reaction - Mechanism and Scope". LibreTexts, 2023.[Link]

  • Master Organic Chemistry. "Wittig Reaction - Examples and Mechanism". Master Organic Chemistry, 2018.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11751136, (3,3,3-Trichloropropyl)triphenylphosphonium chloride". PubChem, 2025.[Link]

Sources

Validation

literature review of (3,3,3-Trichloropropyl)triphenylphosphonium chloride applications

Comprehensive Literature Review & Comparison Guide: (3,3,3-Trichloropropyl)triphenylphosphonium chloride (TTPPC) in Stereoselective Synthesis Executive Summary For synthetic chemists and drug development professionals, t...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Literature Review & Comparison Guide: (3,3,3-Trichloropropyl)triphenylphosphonium chloride (TTPPC) in Stereoselective Synthesis

Executive Summary

For synthetic chemists and drug development professionals, the stereoselective construction of conjugated π-systems—such as (Z)-1,3-enynes, (Z,Z)-1-chloro-1,3-dienes, and 1,3-diynes—remains a formidable challenge. Traditional cross-coupling methods often falter when multiple acetylenic functions are present[1]. (3,3,3-Trichloropropyl)triphenylphosphonium chloride (TTPPC, CAS: 804482-50-6) has emerged as a highly potent, 3-carbon homologation Wittig reagent that elegantly bypasses these limitations[2][3]. By acting as a "latent acetylene" equivalent, TTPPC facilitates the synthesis of complex natural products and pharmaceuticals with exceptional (Z)-stereocontrol and high yields[4].

Mechanistic Causality: The "Latent Acetylene" Advantage

The synthetic utility of TTPPC is rooted in its unique electronic configuration and steric bulk[2]. Deprotonation of TTPPC yields the reactive intermediate 3,3,3-trichloropropyl-1-triphenylphosphorane[4]. When this phosphorane reacts with an aldehyde, the extreme steric hindrance between the bulky triphenylphosphonium core and the highly electron-withdrawing trichloromethyl group dictates the geometry of the transient oxaphosphetane intermediate[5].

This causality forces the intermediate into a conformation that exclusively yields the trichloromethylated (Z)-olefin upon the elimination of triphenylphosphine oxide[5]. Because the alkyne moiety is kept in a "latent" trichloromethylated state during the initial Wittig olefination, the reaction avoids the chemoselectivity issues and unwanted side reactions that plague traditional methods when poly-acetylenic targets are involved[1][4]. Subsequent controlled elimination and transmetalation of the (Z)-olefin yield the desired conjugated systems[4].

Pathway Aldehyde Aldehyde Substrate ZOlefin Trichloromethylated (Z)-Olefin Aldehyde->ZOlefin Wittig Reaction TTPPC TTPPC (CAS 804482-50-6) + Base Phosphorane 3,3,3-Trichloropropyl-1- triphenylphosphorane TTPPC->Phosphorane Deprotonation Phosphorane->ZOlefin Nucleophilic Addition Enyne (Z)-1,3-Enyne ZOlefin->Enyne Excess NaHMDS Diene (Z,Z)-1-Chloro-1,3-diene ZOlefin->Diene DBU / CH2Cl2 Diyne 1,3-Diyne ZOlefin->Diyne Base / Elimination

Fig 1: Reaction pathway of TTPPC yielding stereospecific conjugated π-systems via (Z)-olefins.

Comparative Analysis: TTPPC vs. Alternative Methodologies

To objectively evaluate TTPPC, it must be compared against the current state-of-the-art methods for synthesizing (Z)-1,3-enynes: Palladium/Copper-catalyzed cross-coupling (e.g., Sonogashira) and Peterson Olefination using bis-silylated propynylic anions[4].

Table 1: Performance Comparison for (Z)-1,3-Enyne Synthesis

ParameterTTPPC (Latent Acetylene Wittig)Peterson Olefination (Bis-silylated)Sonogashira Cross-Coupling
Primary Output (Z)-1,3-enynes, (Z,Z)-dienes, diynes(Z)-1,3-enynesSubstituted alkynes/enynes
Stereoselectivity >90% (Z)-isomer [5]~80-90% (Z)-isomerHigh (requires pre-formed (Z)-halides)
Overall Yield 75–95% [4]60–80%Variable (often lower with multiple alkynes)
Reagent Cost Low (Derived from 2-chloroethanol)[4]High (Complex silylated precursors)High (Pd/Cu catalysts, specialized ligands)
Scalability Excellent (Cost-effective precursors)[1]ModerateModerate (Requires heavy metal remediation)
Poly-Alkyne Tolerance High (Latent approach prevents side-reactions)[1]ModerateLow (Prone to unwanted homocoupling)[1]

Self-Validating Experimental Protocol: Synthesis of (Z)-1,3-Enynes

The following methodology outlines the conversion of an aliphatic aldehyde to a (Z)-1,3-enyne. This protocol is designed as a self-validating system, ensuring that intermediate success is confirmed before proceeding to the next chemical transformation.

Step 1: Phosphorane Generation

  • Procedure: Suspend TTPPC (1.2 equiv) in anhydrous THF under argon at -78 °C. Dropwise add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.2 equiv).

  • Causality: The strong base deprotonates the phosphonium salt.

  • In-Process Control: The solution will transition from a colorless suspension to a characteristic deep yellow/orange color, visually validating the successful formation of the active phosphorane intermediate.

Step 2: Stereoselective Wittig Olefination

  • Procedure: Add the target aldehyde (1.0 equiv) slowly to the phosphorane solution at -78 °C. Stir for 2 hours, allowing the oxaphosphetane to form and decompose.

  • Causality: The steric clash between the trichloropropyl group and the aldehyde's alkyl chain forces the substituents into a cis orientation, ensuring high (Z)-selectivity[5].

  • In-Process Control: Monitor the reaction via TLC (Hexane/EtOAc). Complete disappearance of the UV-active or stainable aldehyde spot validates the completion of the olefination.

Step 3: Transmetalation and Elimination

  • Procedure: To the same reaction pot, add excess NaHMDS (3.0 equiv) and gradually warm to room temperature.

  • Causality: The excess base induces an E2 elimination of HCl from the trichloromethyl group, followed by transmetalation of the resulting intermediate to form the terminal alkyne, finalizing the (Z)-1,3-enyne[4][6].

Step 4: Product Validation (Critical QA Step)

  • Procedure: Quench with saturated NH₄Cl, extract with Et₂O, and purify via silica gel chromatography.

  • Self-Validation (NMR): Perform ¹H NMR on the purified product. The vinylic protons of the newly formed double bond must exhibit a coupling constant (J) of 10–12 Hz, which definitively confirms the (Z)-configuration[5]. If a J-value of 14–18 Hz is observed, the batch is contaminated with the (E)-isomer. Furthermore, 2D NOESY NMR should be utilized to confirm the spatial proximity of the vinylic and allylic protons[5].

Applications in Drug Development: The Histrionicotoxin Paradigm

The true value of TTPPC is best demonstrated in the total synthesis of complex active pharmaceutical ingredients (APIs) and natural products. A premier example is the synthesis of DL-histrionicotoxin, a potent non-competitive antagonist of nicotinic acetylcholine receptors[7][8].

Traditional synthetic routes to histrionicotoxin were historically bogged down by the molecule's sensitive conjugated π-systems and multiple acetylenic functions. By utilizing TTPPC, researchers achieved a concise total synthesis of DL-histrionicotoxin in just nine steps[8]. The critical breakthrough in this route was a selective (Z,Z)-bisenyne formation enabled by the latent acetylene Wittig approach, which bypassed the chemoselectivity failures of standard palladium-catalyzed couplings[1][8]. Similar successes have been documented in the synthesis of leustroduscin H and dialula diyne, cementing TTPPC as an indispensable tool for drug development professionals targeting complex poly-unsaturated scaffolds[1][6].

References

  • Karatholuvhu, M. S., & Fuchs, P. L. (2004). 3,3,3-Trichloropropyl-1-triphenylphosphorane: A Reagent for the Synthesis of (Z)-1,3-Enynes, (Z,Z)-1-Chloro-1,3-dienes, and 1,3-Diynes. Journal of the American Chemical Society, 126(44), 14314-14315. URL: [Link]

  • Karatholuvhu, M. S., Sinclair, A., Newton, A. F., Alcaraz, M.-L., Stockman, R. A., & Fuchs, P. L. (2006). A Concise Total Synthesis of DL-Histrionicotoxin. Journal of the American Chemical Society, 128(39), 12656-12657. URL: [Link]

  • Organic Chemistry Portal. Literature Review: 3,3,3-Trichloropropyl-1-triphenylphosphorane. URL: [Link]

Sources

Comparative

case studies of successful synthesis using (3,3,3-Trichloropropyl)triphenylphosphonium chloride

Case Studies in Advanced Olefination: Synthesis of Conjugated π -Systems Using (3,3,3-Trichloropropyl)triphenylphosphonium Chloride Executive Summary The synthesis of conjugated π -systems, such as (Z)-1,3-enynes and 1,3...

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Author: BenchChem Technical Support Team. Date: March 2026

Case Studies in Advanced Olefination: Synthesis of Conjugated π -Systems Using (3,3,3-Trichloropropyl)triphenylphosphonium Chloride

Executive Summary

The synthesis of conjugated π -systems, such as (Z)-1,3-enynes and 1,3-diynes, is a critical bottleneck in the total synthesis of complex natural products and pharmaceuticals. While traditional transition-metal-catalyzed cross-coupling reactions are standard, they often struggle with chemoselectivity when multiple acetylenic functions are present.

(3,3,3-Trichloropropyl)triphenylphosphonium chloride (TTPPC) is a highly specialized Wittig reagent precursor that elegantly bypasses these limitations[1]. By employing a "latent alkyne" strategy, this reagent allows for the stereoselective construction of complex polyunsaturated frameworks without the need for repetitive protection and deprotection cycles[2]. This guide objectively compares the performance of TTPPC-mediated olefination against traditional methods and provides field-proven, self-validating protocols for its application in advanced organic synthesis.

Mechanistic Insights: The Latent Alkyne Strategy

TTPPC ([]) reacts with strong bases to form a highly reactive phosphonium ylide. The brilliance of this reagent lies in its trichloromethyl group. Instead of coupling an unprotected alkyne—which can poison catalysts or undergo unwanted side reactions—the alkyne is masked as a trichloromethyl moiety during the initial carbon-carbon bond formation[4].

The steric bulk and unique electronic configuration of the trichloropropyl ylide drive the Wittig olefination to be highly stereoselective, overwhelmingly favoring the (Z)-olefin[1]. Once the (Z)-geometry is locked, treatment with excess base triggers a dehydrohalogenation and transmetalation sequence (analogous to the Fritsch–Buttenberg–Wiechell rearrangement), revealing the terminal alkyne or allowing for immediate trapping with an electrophile to form substituted (Z)-1,3-enynes[2].

Mechanism TTPPC (3,3,3-Trichloropropyl) triphenylphosphonium chloride Ylide Phosphorane Ylide (Latent Alkyne) TTPPC->Ylide Deprotonation ZOlefin Trichloromethylated (Z)-Olefin Ylide->ZOlefin + Aldehyde (Wittig Olefination) Aldehyde Aldehyde Substrate Aldehyde->ZOlefin Enyne (Z)-1,3-Enyne or 1,3-Diyne ZOlefin->Enyne Base-induced Elimination/Transmetalation Base Strong Base (e.g., NaHMDS) Base->Enyne

Figure 1: Mechanistic pathway of TTPPC-mediated synthesis of (Z)-1,3-enynes.

Comparative Performance Analysis

To justify the use of TTPPC over standard alternatives, we must evaluate yield, stereoselectivity, and operational efficiency. The table below compares the TTPPC Wittig approach with traditional Palladium-catalyzed cross-coupling (Sonogashira) and Horner-Wadsworth-Emmons (HWE) olefination.

ParameterTTPPC Wittig OlefinationPd-Catalyzed Cross-Coupling (Sonogashira)HWE Olefination (Standard)
Primary Application (Z)-1,3-enynes, (Z,Z)-dienessp2-sp cross-coupling(E)-alkenes, conjugated esters
Stereoselectivity Excellent (>95:5 Z:E ratio)Retention of pre-existing geometryExcellent (>90:10 E:Z ratio)
Step Economy High (Latent alkyne avoids protection steps)Low (Requires alkyne protection/deprotection)Moderate
Typical Yields 75% - 95%60% - 90% (Substrate dependent)80% - 95%
Metal Toxicity Metal-free (Phosphorus byproduct)High (Requires Pd/Cu catalysts)Metal-free
Chemoselectivity Tolerates multiple latent alkynesPoor if multiple alkynes are presentGood, but limited to activated carbonyls

Case Studies in Synthesis

Case Study 1: Stereospecific Synthesis of (Z)-1,3-Enynes (Fuchs Protocol)

In a landmark study by[2], TTPPC was utilized to synthesize highly functionalized (Z)-1,3-enynes. The researchers faced a challenge: synthesizing conjugated systems without the inefficiencies of multiple SN2 reactions or Pd-mediated couplings[4].

By deploying TTPPC, they achieved a highly efficient conversion of aldehydes to (Z)-1,3-enynes. The causality behind their solvent choice is critical: the initial ylide generation and aldehyde addition are performed in non-polar toluene at -78 °C to maximize the (Z)-selectivity of the unstabilized ylide. However, the subsequent elimination/transmetalation step requires the addition of THF. THF acts as a strongly coordinating solvent that breaks up base aggregates (e.g., NaHMDS or LiHMDS), drastically increasing the basicity and nucleophilicity required to eliminate the chlorides and form the lithiated/sodiated alkyne intermediate[2].

Case Study 2: Application in DL-Histrionicotoxin Precursors

Histrionicotoxin, a potent neurotoxin, features a complex spirocyclic core flanked by conjugated enyne chains[2]. Synthesizing these chains via traditional cross-coupling is notoriously difficult due to the competitive reactivity of the diynes. TTPPC has been successfully employed as a reactant to construct these critical (Z)-enyne motifs[5]. By keeping the alkyne masked as a trichloromethyl group until the final step, researchers completely bypassed the chemoselectivity issues, resulting in higher overall yields and a streamlined synthetic route[2][5].

Experimental Protocol: Self-Validating Synthesis of (Z)-1,3-Enynes

This protocol outlines the optimized conditions for utilizing TTPPC, incorporating self-validating checkpoints to ensure reaction fidelity.

Workflow Step1 Step 1: Ylide Generation Toluene, -78°C NaHMDS Step2 Step 2: Wittig Addition Add Aldehyde Warm to RT Step1->Step2 Step3 Step 3: Elimination Excess Base / THF Transmetalation Step2->Step3 Step4 Step 4: Quenching Electrophile Trapping Aqueous Extraction Step3->Step4 Step5 Step 5: Purification Column Chromatography Yield: 75-95% Step4->Step5

Figure 2: Step-by-step experimental workflow for TTPPC-mediated enyne synthesis.

Step-by-Step Methodology

Step 1: Ylide Generation

  • Flame-dry a Schlenk flask under argon. Add TTPPC (1.2 equiv) and anhydrous toluene to achieve a 0.1 M concentration.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Dropwise add NaHMDS (1.1 equiv, 1.0 M in THF).

    • Validation Checkpoint: The suspension will transition to a deep yellow/orange solution, confirming the successful deprotonation and formation of the active phosphorane ylide.

Step 2: Wittig Olefination 4. Slowly add the target aldehyde (1.0 equiv) dissolved in a minimum volume of anhydrous toluene. 5. Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature over 2 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The aldehyde spot should disappear, replaced by a less polar UV-active spot corresponding to the trichloromethylated (Z)-olefin.

Step 3: Elimination and Transmetalation 6. Cool the reaction mixture back to -78 °C. 7. Add anhydrous THF (to achieve a 1:1 Toluene:THF ratio) followed by excess base (e.g., NaHMDS or LDA, 3.5 equiv).

  • Causality: The excess base performs a double dehydrohalogenation. The addition of THF solvates the metal cations, accelerating the elimination process.

Step 4: Electrophilic Trapping and Workup 8. Add an electrophile (e.g., water for a terminal alkyne, or an alkyl halide for an internal alkyne) and warm to room temperature. 9. Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3x). 10. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Validation Checkpoint: Crude ¹H NMR should display a characteristic cis-alkene coupling constant ( J≈10−12 Hz), confirming the (Z)-stereochemistry, alongside the disappearance of the trichloromethyl protons.

Step 5: Purification 11. Purify via flash column chromatography (silica gel) to remove the triphenylphosphine oxide (TPPO) byproduct. Yields typically range from 75-95% depending on the steric hindrance of the aldehyde[2].

References

  • Organic Chemistry Portal . 3,3,3-Trichloropropyl-1-triphenylphosphorane: A Reagent for the Synthesis of (Z)-1,3-Enynes, (Z,Z)-1-Chloro-1,3-dienes, and 1,3-Diynes. Retrieved from:[Link]

  • Karatholuvhu, M. S., & Fuchs, P. L. (2004). 3,3,3-Trichloropropyl-1-triphenylphosphorane: A Reagent for the Synthesis of (Z)-1,3-Enynes, (Z,Z)-1-Chloro-1,3-dienes, and 1,3-Diynes. Journal of the American Chemical Society, 126(44), 14314-14315. DOI: 10.1021/ja045112v. Retrieved from:[Link]

Sources

Safety & Regulatory Compliance

Safety

(3,3,3-Trichloropropyl)triphenylphosphonium chloride proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of (3,3,3-Trichloropropyl)triphenylphosphonium Chloride As a Senior Application Scientist, I frequently consult with drug development professionals and syntheti...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of (3,3,3-Trichloropropyl)triphenylphosphonium Chloride

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who utilize phosphonium salts for Wittig reactions or as mitochondrial-targeting moieties. While (3,3,3-Trichloropropyl)triphenylphosphonium chloride (CAS: 804482-50-6) is a highly effective reagent, its unique molecular architecture—combining a lipophilic phosphonium core with a heavily chlorinated alkyl chain—demands rigorous, specialized disposal protocols.

Standard solvent disposal methods are insufficient. Improper handling or low-temperature incineration of this compound can lead to the release of highly toxic hydrogen chloride (HCl) gas, phosphine (PH3), and potentially carcinogenic dioxins[1][2]. This guide provides the mechanistic reasoning, quantitative thresholds, and self-validating protocols necessary to manage this chemical safely from benchtop to final destruction.

Mechanistic Basis for Hazards (The "Why")

To safely dispose of a chemical, we must first understand how it interacts with biological systems and the environment.

(3,3,3-Trichloropropyl)triphenylphosphonium chloride presents a dual-threat profile:

  • Cytotoxicity via Mitochondrial Accumulation: Triphenylphosphonium (TPP+) derivatives are lipophilic cations. Unlike neutral molecules, their positive charge and lipophilicity allow them to easily cross phospholipid bilayers. Once inside the cell, they are driven by the mitochondrial membrane potential ( ΔΨm​ ) to accumulate exponentially within the mitochondrial matrix, leading to rapid membrane depolarization, uncoupling of oxidative phosphorylation, and cellular apoptosis[3].

  • Thermal Degradation Hazards: Because the molecule contains four chlorine atoms and a phosphorus center, thermal decomposition yields corrosive HCl gas and oxides of phosphorus ( POx​ )[2]. This dictates that waste cannot simply be poured down the drain or sent to standard municipal incinerators.

G A Lipophilic Phosphonium Cation (e.g., TPP+ derivative) B Crosses Phospholipid Bilayer (Driven by ΔΨm) A->B C Mitochondrial Matrix Accumulation B->C D Membrane Depolarization & Respiration Uncoupling C->D E Cellular Apoptosis / Toxicity D->E

Mechanism of mitochondrial toxicity by lipophilic triphenylphosphonium cations.

Quantitative Safety & Logistics Data

Before initiating any disposal or cleanup workflow, ensure your laboratory is equipped to handle the specific physicochemical thresholds of this compound.

Table 1: Physicochemical & Hazard Profile

ParameterValue / SpecificationMechanistic Implication for Disposal
CAS Number 804482-50-6Essential identifier for EPA hazardous waste profiling.
Molecular Formula C21​H19​Cl4​P High halogen/phosphorus content dictates specialized incineration[4].
Thermal Byproducts HCl, POx​ , Phosphine ( PH3​ )Requires high-temp incineration with alkaline scrubbers[2].
Storage Conditions Desiccated at 2–8°CMoisture contact can trigger slow hydrolysis and HCl off-gassing[1].
Required PPE Nitrile gloves (>0.11mm), N95/P100Prevents dermal absorption of the lipophilic cation and inhalation of dust[2][5].

Table 2: Waste Segregation Matrix

Waste TypeEPA ClassificationCompatible ReceptacleIncompatible Materials
Solid Powder Halogenated Solid WasteHDPE wide-mouth jarStrong oxidizing agents
Aqueous Solution Halogenated Aqueous WastePTFE-lined glass/HDPEAcids (risk of rapid HCl release)
Organic Solvent Halogenated Organic WasteHPLC-grade glass carboyNon-halogenated waste streams

Standard Operating Procedure: Step-by-Step Disposal

The following self-validating protocols ensure that all reactive intermediates are quenched before the waste leaves your facility.

Workflow A: In-Lab Neutralization of Aqueous Waste

Aqueous waste streams containing unreacted (3,3,3-Trichloropropyl)triphenylphosphonium chloride must be neutralized to mitigate HCl off-gassing before final containment[1].

  • Volumetric Assessment: Quantify the volume of the aqueous waste in a clearly marked Erlenmeyer flask.

  • Ventilation Setup: Perform all operations inside a certified Class II biological safety cabinet or chemical fume hood to capture potential HCl vapors[1].

  • Alkaline Titration: While stirring continuously at 300 RPM, slowly add 1M aqueous Sodium Bicarbonate ( NaHCO3​ ) dropwise. Causality: The bicarbonate anion acts as a weak base to neutralize residual HCl generated by the hydrolysis of the trichloropropyl moiety, producing CO2​ gas. This controlled quenching prevents the violent exothermic reactions associated with strong bases like NaOH.

  • Self-Validation (pH Check): Wait 5 minutes after CO2​ evolution ceases. Test the solution with pH indicator strips. The target pH is 7.0–8.0. If pH < 7, resume titration. Do not proceed until the pH is stable.

  • Transfer & Segregation: Funnel the neutralized solution into an HDPE container clearly labeled as "Halogenated Aqueous Waste - Contains Phosphorus".

Workflow B: Institutional Handoff & Incineration
  • Waste Profiling: Manifest the waste explicitly noting the presence of both Halogens (Chlorine) and Phosphorus .

  • Vendor Verification: Ensure your hazardous waste vendor utilizes thermal treatment or high-temperature incineration (>1000°C) equipped with alkaline scrubbers[6]. Causality: Low-temperature incineration of chlorinated organics can synthesize polychlorinated dibenzodioxins (PCDDs), while the scrubbers are mandatory to capture phosphoric acid and HCl effluents.

DisposalWorkflow Start Waste Generation: (3,3,3-Trichloropropyl)triphenylphosphonium Cl Aqueous Aqueous Solutions (Acidic/HCl risk) Start->Aqueous Solid Solid Residues / Contaminated PPE Start->Solid Neut Neutralize with Aqueous NaHCO3 Aqueous->Neut Seg Segregate as: Halogenated Organic Waste Solid->Seg Neut->Seg Inc High-Temp Incineration (>1000°C) with Scrubber Seg->Inc

Step-by-step segregation and neutralization workflow for phosphonium chloride waste.

Emergency Spill Response Protocol

In the event of a dry powder spill, immediate containment is required to prevent aerosolization of the cytotoxic dust.

  • Isolation: Immediately evacuate personnel from the immediate vicinity and verify that laboratory ventilation/fume hoods are operating at maximum capacity.

  • PPE Donning: Equip a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant goggles, and double nitrile gloves[2][5].

  • Dampening: Lightly mist the spilled powder with deionized water. Causality: Dry sweeping generates airborne particulates. Dampening the powder prevents aerosolization and inhalation risks. Do not flood the area, as excess water will spread the lipophilic contaminant.

  • Collection: Use non-sparking plastic scoops to transfer the dampened solid into a sealable hazardous waste bag.

  • Surface Decontamination: Wipe the affected area with a damp absorbent pad, followed by a 70% ethanol wipe. Causality: Ethanol is required to fully dissolve and lift any residual lipophilic phosphonium compounds that water alone cannot remove.

References

  • Benchchem - (3,3,3-Trichloropropyl)triphenylphosphonium chloride | 804482-50-6 Safety and Handling. 1

  • NextSDS - (3,3,3-Trichloropropyl)triphenylphosphoniuM chloride — Chemical Substance Information.4

  • Fisher Scientific - SAFETY DATA SHEET: Phosphonium, butyltriphenyl-, chloride (Analogous Hazard Profile). 2

  • ChemicalBook - Chemical Safety Data Sheet MSDS / SDS - (2-HYDROXYETHYL)TRIPHENYLPHOSPHONIUM CHLORIDE. 5

  • Regulations.gov - CYPHOS® IL 169 PHOSPHONIUM SALT SECTION 1 (Disposal Guidelines). 6

  • National Institutes of Health (PMC) - High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells. 3

Sources

Handling

A Comprehensive Guide to the Safe Handling of (3,3,3-Trichloropropyl)triphenylphosphonium chloride

For researchers and professionals in drug development, the introduction of novel reagents is a constant in the pursuit of innovation. (3,3,3-Trichloropropyl)triphenylphosphonium chloride, a specialized organophosphorus c...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the introduction of novel reagents is a constant in the pursuit of innovation. (3,3,3-Trichloropropyl)triphenylphosphonium chloride, a specialized organophosphorus compound, presents unique opportunities in synthetic chemistry. However, its handling demands a meticulous and informed approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the principles behind safe laboratory practices. Our commitment is to empower you with the knowledge to not only use this product effectively but also to maintain a secure research environment.

Hazard Assessment and Triage

Based on data from similar phosphonium salts, (3,3,3-Trichloropropyl)triphenylphosphonium chloride should be presumed to possess the following hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Expected to cause serious eye irritation or damage.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][4]

  • Harmful if Swallowed: Ingestion may be harmful.[2][5]

The trichloropropyl moiety also suggests potential for environmental toxicity and persistence, warranting careful handling to prevent release into the environment.

Hazard Summary Table
Hazard StatementClassification (Presumed)Precautionary Action
Causes skin irritationSkin Irritant, Category 2Wear protective gloves and clothing. Wash skin thoroughly after handling.[1][2][3]
Causes serious eye irritationEye Irritant, Category 2AWear eye and face protection.[1][2][3][4]
May cause respiratory irritationSTOT SE, Category 3Avoid breathing dust. Use in a well-ventilated area.[1][4]
Harmful if swallowedAcute Toxicity (Oral), Category 4Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[2][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical. The following recommendations are based on best practices for handling analogous phosphonium salts and should be considered the minimum requirement.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are a suitable choice. Always inspect gloves for integrity before use and dispose of them immediately if compromised.[6]

  • Eye and Face Protection: Chemical safety goggles are essential.[6] For operations with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.

  • Body Protection: A standard laboratory coat should be worn and kept buttoned. For larger quantities or when there is a significant risk of exposure, a chemical-resistant apron is recommended.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE Selection and Use Workflow

cluster_prep Preparation cluster_use Use cluster_post Post-Use Assess_Hazards Assess Hazards (Skin/Eye/Resp Irritant) Select_Gloves Select Chemical Resistant Gloves (Nitrile/Neoprene) Assess_Hazards->Select_Gloves Select_Eye_Protection Select Eye/Face Protection (Goggles/Face Shield) Select_Gloves->Select_Eye_Protection Select_Body_Protection Select Body Protection (Lab Coat/Apron) Select_Eye_Protection->Select_Body_Protection Select_Resp_Protection Select Respiratory Protection (Fume Hood) Select_Body_Protection->Select_Resp_Protection Inspect_PPE Inspect PPE for Integrity Select_Resp_Protection->Inspect_PPE Don_PPE Don PPE Correctly Inspect_PPE->Don_PPE Handle_Chemical Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Doff_PPE Doff PPE Carefully Handle_Chemical->Doff_PPE Dispose_Gloves Dispose of Contaminated Gloves Doff_PPE->Dispose_Gloves Clean_Reusable_PPE Clean/Store Reusable PPE Dispose_Gloves->Clean_Reusable_PPE

Caption: Workflow for PPE selection and use.

Operational Plan: From Receipt to Disposal

A clear and logical workflow is paramount for safe handling.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[1][4]

  • Keep it segregated from incompatible materials such as strong oxidizing agents.

Handling and Use
  • Engineering Controls: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to control dust and potential vapors.

  • Procedural Controls:

    • Designate a specific area for handling (3,3,3-Trichloropropyl)triphenylphosphonium chloride.

    • Before starting, ensure all necessary PPE is readily available and in good condition.

    • Use tools (spatulas, etc.) that are clean and dry.

    • Avoid creating dust when transferring the solid.

    • After handling, thoroughly wash hands and any exposed skin with soap and water.[1]

    • Clean the work area and any equipment used immediately after the procedure.

Spill Management

In the event of a spill:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal.[4]

  • Clean: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Identification: All waste containing (3,3,3-Trichloropropyl)triphenylphosphonium chloride, including contaminated gloves, paper towels, and empty containers, must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste with other waste streams. Keep it in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal Procedure: Dispose of the waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[2] Adhere strictly to all local, state, and federal regulations.

Chemical Handling and Disposal Workflow

cluster_handling Handling cluster_waste Waste Management cluster_spill Spill Response Receive Receive & Inspect Store Store Safely Receive->Store Weigh_Transfer Weigh & Transfer in Fume Hood Store->Weigh_Transfer Reaction Perform Reaction Weigh_Transfer->Reaction Segregate_Waste Segregate Contaminated Waste (Gloves, etc.) Weigh_Transfer->Segregate_Waste Contaminated PPE/Tools Spill Spill Occurs Weigh_Transfer->Spill Reaction->Segregate_Waste Collect_Waste Collect in Labeled Hazardous Waste Container Segregate_Waste->Collect_Waste EHS_Pickup Arrange for EHS Waste Pickup Collect_Waste->EHS_Pickup Evacuate_Ventilate Evacuate & Ventilate Spill->Evacuate_Ventilate Contain_Clean Contain & Clean Spill Evacuate_Ventilate->Contain_Clean Dispose_Spill_Waste Dispose of Spill Debris as Hazardous Waste Contain_Clean->Dispose_Spill_Waste Dispose_Spill_Waste->Collect_Waste

Caption: Workflow for handling and disposal.

By adhering to these guidelines, you can confidently and safely incorporate (3,3,3-Trichloropropyl)triphenylphosphonium chloride into your research endeavors. Remember, a culture of safety is proactive, not reactive.

References

  • (3,3,3-Trichloropropyl)triphenylphosphoniuM chloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • TETRABUTYLPHOSPHONIUM CHLORIDE Safety Data Sheet. (2015, August 20). Gelest, Inc. Retrieved from [Link]

  • CYPHOS® IL 169 PHOSPHONIUM SALT Safety Data Sheet. (2018, November 29). Solvay. Retrieved from [Link]

  • Curran, D. P., & O'Neil, S. (2007). Removal, Recovery, and Recycling of Triarylphosphonium-Supported Tin Reagents for Various Organic Transformations. ACS Publications. Retrieved from [Link]

  • Tamboli, Y., Kashid, B. B., Yadav, R. P., Rafeeq, M., Yeole, R., & Merwade, A. Y. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Organic Process Research & Development, 25(7), 1668–1674. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3,3,3-Trichloropropyl)triphenylphosphonium chloride
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